molecular formula C9H11N3O2 B2847902 N-(2-Amino-2-hydroxyiminoethyl)benzamide CAS No. 949873-85-2

N-(2-Amino-2-hydroxyiminoethyl)benzamide

Cat. No.: B2847902
CAS No.: 949873-85-2
M. Wt: 193.206
InChI Key: VACQOMNTAAJOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-2-hydroxyiminoethyl)benzamide is a chemical compound of significant interest in various research fields, particularly in the context of medicinal chemistry and drug discovery. It features a benzamide core, a structure that is prevalent in many biologically active molecules and pharmacologically relevant compounds. Benzamide derivatives are known to exhibit a wide range of activities and have been explored as key scaffolds in the development of therapeutic agents. For instance, certain substituted benzamide analogs have been identified as potent inhibitors of histone deacetylases (HDACs), which are important epigenetic targets for conditions such as Friedreich's ataxia . Other research has demonstrated that N-(2-oxoethyl)benzamide analogs can serve as a novel scaffold for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, showing potential for the treatment of diabetes . Additionally, various benzamide derivatives have been patented as inhibitors of targets like autotaxin, indicating the versatility of this chemical class in targeting different disease mechanisms . The specific "amino-hydroxyiminoethyl" substituent in this compound may contribute to unique binding properties or chemical reactivity, making it a valuable intermediate for further chemical synthesis or a candidate for probing specific biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-2-hydroxyiminoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQOMNTAAJOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-Amino-2-hydroxyiminoethyl)benzamide: An In-Depth Technical Guide to Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide , historically referred to in literature as hippuramidoxime or 2-benzamidoacetamidoxime, is a highly specialized amidoxime derivative of hippuric acid[1]. As a Senior Application Scientist, I frequently utilize amidoximes as critical building blocks in two primary domains: advanced transition metal chelation and the development of nitric oxide (NO) releasing prodrugs.

This whitepaper deconstructs the physicochemical properties, synthetic causality, and application workflows of N-(2-Amino-2-hydroxyiminoethyl)benzamide. By moving beyond basic structural descriptions, this guide provides actionable, self-validating protocols designed for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

The core architecture of N-(2-Amino-2-hydroxyiminoethyl)benzamide consists of a benzamide moiety linked via a methylene bridge to an amidoxime functional group. The amidoxime group exhibits tautomerism, existing in an equilibrium between the hydroxyimino form and the amino-nitrone form. In protic solvents, the hydroxyimino tautomer is thermodynamically favored, dictating the molecule's reactivity profile as an ambidentate nucleophile and chelator[2].

Quantitative Data Summary
PropertyValue
Chemical Name N-(2-Amino-2-hydroxyiminoethyl)benzamide
Common Synonyms Hippuramidoxime, 2-Benzamidoacetamidoxime
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Melting Point 123 – 126 °C[1]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 4

Synthetic Methodology: The Nitrile-Hydroxylamine Route

The most robust, field-proven method for synthesizing N-(2-Amino-2-hydroxyiminoethyl)benzamide is the nucleophilic addition of hydroxylamine to hippuronitrile (N-benzoyl aminoacetonitrile)[3].

Mechanistic Causality

Nitriles are inherently electrophilic at the carbon center. Hydroxylamine is an ambidentate nucleophile; however, its nitrogen atom is significantly more nucleophilic than its oxygen atom due to the alpha-effect and lower electronegativity. To facilitate the reaction and prevent the formation of unwanted amide byproducts via hydrolysis, the reaction must be strictly controlled in an alkaline medium. The base (e.g., sodium carbonate) is non-negotiable: it liberates free hydroxylamine from its stable hydrochloride salt, allowing the nucleophilic attack to proceed[2][3].

Synthesis A Hippuric Acid (Precursor) B Hippuronitrile (Electrophile) A->B Amidation & Dehydration C Hippuramidoxime (Target) B->C + NH2OH (Nucleophilic Addition)

Figure 1: Synthetic pathway from hippuric acid to hippuramidoxime.

Experimental Protocol: Synthesis of Hippuramidoxime

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation of the Free Base:

    • Dissolve 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a minimal volume of distilled water.

    • Slowly add 1.5 equivalents of sodium carbonate (Na₂CO₃) in portions.

    • Self-Validation: The immediate effervescence (CO₂ gas release) confirms the neutralization of HCl and the generation of free hydroxylamine. Wait until gas evolution completely ceases before proceeding.

  • Substrate Solubilization: Dissolve 1.0 equivalent of hippuronitrile in absolute ethanol. Causality: Ethanol solubilizes the organic nitrile, while the aqueous base mixture dissolves the inorganic salts, creating a necessary co-solvent system.

  • Nucleophilic Addition: Combine the ethanolic nitrile solution with the aqueous hydroxylamine solution in a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the activation barrier for nucleophilic attack on the sterically hindered nitrile carbon.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane gradient. Self-Validation: The complete disappearance of the high-Rf nitrile spot indicates reaction completion.

  • Workup & Purification:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. Wash the organic layer with saturated brine to remove unreacted hydroxylamine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from ethanol to yield pure N-(2-Amino-2-hydroxyiminoethyl)benzamide (m.p. 123–126°C)[1].

Coordination Chemistry & Analytical Validation

Amidoximes are exceptional bidentate ligands. They coordinate strongly with transition metals (e.g., Fe³⁺, Cu²⁺) and actinides (e.g., UO₂²⁺)[1]. Coordination typically occurs via the oxime oxygen and the imine nitrogen, forming a thermodynamically stable five-membered chelate ring.

Analytical Validation: The Ferric Chloride Test

To validate the successful synthesis of the amidoxime functional group without immediate reliance on NMR, the Ferric Chloride (FeCl₃) test serves as a rapid, self-validating colorimetric assay. Reacting N-(2-Amino-2-hydroxyiminoethyl)benzamide with FeCl₃ in an anhydrous alcoholic solution yields a deep red/purple complex[4].

Chelation M Metal Ion (Fe3+, Cu2+) Complex Stable 5-Membered Chelate Ring M->Complex Complexation O Oxime Oxygen (Donor) O->M Coordinate Bond N Imine Nitrogen (Donor) N->M Coordinate Bond

Figure 2: Bidentate coordination mechanism of amidoximes with transition metal ions.

Pharmaceutical Applications: Nitric Oxide (NO) Donors

Beyond chelation, amidoximes serve as critical pharmacophores in cardiovascular drug design. They function as prodrugs that undergo enzymatic oxidation—typically mediated by Cytochrome P450 (CYP450) enzymes or Nitric Oxide Synthase (NOS)—to release Nitric Oxide (NO), a potent endogenous vasodilator.

Mechanistic Causality of NO Release

The N-hydroxy group of the amidoxime is enzymatically oxidized to a transient radical intermediate. This intermediate subsequently undergoes homolytic cleavage to release NO gas, leaving behind the corresponding amide (in this case, hippuramide) as a stable byproduct.

NO_Pathway A Hippuramidoxime (Prodrug) B Enzymatic Oxidation (CYP450) A->B C Radical Intermediate B->C [O] D Nitric Oxide (NO) Release C->D Homolytic Cleavage E Hippuramide (Byproduct) C->E Rearrangement

Figure 3: Enzymatic oxidation pathway of amidoximes releasing Nitric Oxide (NO).

References

  • Full text of "British Chemical Abstracts, 1934, part A" (Dubsky and Trtelek, Hippuramidoxime Synthesis)
  • Pasadena.
  • Amidoxime | 186953-55-9 - Benchchem (General Amidoxime Synthesis Protocols)
  • Synthesis of Amidoximes from Nitriles (Science of Synthesis, Houben-Weyl)

Sources

"N-(2-Amino-2-hydroxyiminoethyl)benzamide mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacokinetics, and experimental validation for N-(2-Amino-2-hydroxyiminoethyl)benzamide (also chemically identified as Hippuric Acid Amidoxime or N-Benzoylglycine Amidoxime ).[1]

This compound serves as a critical model for amidoxime prodrugs , a chemical class designed to improve the oral bioavailability of highly basic amidine-based serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).[1]

Mechanism of Action, Bioactivation, and Experimental Protocols[1]

Executive Technical Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide is a non-ionic amidoxime prodrug that functions as a precursor to a competitive serine protease inhibitor.[1] It is structurally characterized by a benzamide core linked to an amidoxime moiety (


) via a methylene bridge.[1]
  • Primary Class: Amidoxime Prodrug.[1][2]

  • Active Metabolite: N-(2-Amino-2-iminoethyl)benzamide (Hippuric Acid Amidine).[1]

  • Biological Target: Trypsin-like Serine Proteases (e.g., Thrombin, Trypsin, Factor Xa).[1]

  • Mechanism Type: Metabolic Bioactivation followed by Competitive Reversible Inhibition.[1]

This compound is extensively used in drug development to validate the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system, which is responsible for reducing prodrugs into their active, highly basic amidine forms.[1]

Chemical Identity & Structural Biology[1][3]
2.1 The Pharmacophore

The molecule consists of two distinct functional domains:[1]

  • The Lipophilic Cap (Benzamide): Provides hydrophobic interactions within the enzyme's binding groove (S2/S3 subsites) and facilitates passive membrane transport in the prodrug form.[1]

  • The Masked Warhead (Amidoxime): A neutral, less polar surrogate for the highly basic amidine group (

    
    ).[1] By masking the positive charge, the amidoxime significantly enhances oral bioavailability and intestinal permeability.[1]
    
2.2 Structural Transformation

The core mechanism relies on the in vivo reduction of the hydroxyimino group to an imino group.[1]

PropertyProdrug (Amidoxime)Active Metabolite (Amidine)
Structure


Charge (pH 7.4) Neutral (Non-ionized)Positive (Cationic)
Lipophilicity Moderate (High Permeability)Low (Low Permeability)
Binding Affinity Negligible (

)
Potent (

)
Mechanism of Action (The Core)[1]

The mechanism operates in two distinct phases: Metabolic Activation and Target Inhibition .[1]

Phase 1: N-Reductive Bioactivation (The mARC Pathway)

Upon cellular entry, the prodrug is not active.[1] It must be reduced by the mARC enzyme system located on the outer mitochondrial membrane.[1] This system requires three components:

  • mARC (1 or 2): The catalytic molybdoenzyme.[1]

  • Cytochrome b5 (Cyb5): The electron carrier.[1]

  • NADH-Cytochrome b5 Reductase (Cyb5R): The electron donor source.[1]

The N-O bond of the amidoxime is cleaved, releasing water and generating the active amidine.[1]

Phase 2: Competitive Inhibition (The S1 Pocket)

The generated Hippuric Acid Amidine mimics the side chain of Arginine (the natural substrate for trypsin-like proteases).[1]

  • Entry: The inhibitor enters the active site of the protease.[1][3]

  • Anchoring: The positively charged amidine group penetrates the S1 Specificity Pocket .[1]

  • Salt Bridge Formation: The amidine forms a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin/Thrombin).[1]

  • Oxyanion Stabilization: The inhibitor stabilizes the enzyme-inhibitor complex, preventing the catalytic triad (His57, Asp102, Ser195) from processing natural substrates.[1]

Visualization: MOA Pathway

The following diagram illustrates the conversion and subsequent binding logic.

MOA_Pathway cluster_0 Phase 1: Metabolic Activation (Hepatocyte/Mitochondria) cluster_1 Phase 2: Target Inhibition (Serine Protease) Prodrug Amidoxime Prodrug (Neutral, Permeable) mARC mARC Enzyme System (Mo-Cofactor + Cyt b5) Prodrug->mARC Substrate Binding Amidine Active Amidine (Cationic, Potent) mARC->Amidine N-Reduction (-H2O) S1_Pocket S1 Specificity Pocket (Asp189) Amidine->S1_Pocket Electrostatic Attraction Complex Enzyme-Inhibitor Complex S1_Pocket->Complex Salt Bridge Formation (Competitive Inhibition)

Figure 1: Sequential mechanism from metabolic prodrug activation to active site inhibition.[1]

Experimental Validation Protocols

To validate this mechanism in a research setting, the following protocols are standard.

Protocol A: In Vitro Bioactivation Assay (Microsomal Stability)

Objective: Confirm the reduction of the amidoxime to the amidine.[1] Reagents: Human/Porcine Liver Microsomes (containing mARC/Cyb5/Cyb5R), NADH, HPLC buffer.[1]

  • Preparation: Prepare a 100 µM solution of N-(2-Amino-2-hydroxyiminoethyl)benzamide in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add Liver Microsomes (1 mg protein/mL) and initiate reaction with 1 mM NADH.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g.

  • Analysis: Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

    • Success Criteria: Disappearance of Amidoxime peak (

      
      ) and appearance of Amidine peak (
      
      
      
      ).[1]
Protocol B: Enzyme Inhibition Kinetics (

Determination)

Objective: Measure the affinity of the active metabolite against Trypsin or Thrombin.[1] Reagents: Bovine Trypsin, Chromogenic Substrate (e.g., L-BAPA or S-2238).[1]

  • Baseline: Measure the initial velocity (

    
    ) of Trypsin (10 nM) hydrolyzing L-BAPA (100 µM) in Tris-HCl buffer (pH 8.0) at 405 nm.
    
  • Inhibition: Pre-incubate Trypsin with varying concentrations (0.1 - 100 µM) of the reduced amidine form (synthesized or enzymatically converted) for 10 minutes.

  • Reaction: Add substrate and monitor Absorbance at 405 nm for 10 minutes.

  • Calculation: Plot

    
     vs 
    
    
    
    (Dixon Plot) or fit to the Michaelis-Menten competitive inhibition model:
    
    
Detailed Signaling & Interaction Diagram[1]

The following diagram details the molecular interaction within the protease active site, highlighting the critical salt bridge that defines the efficacy of the activated compound.

Binding_Mode Inhibitor Active Amidine (-C(=NH)NH2+) Asp189 Aspartate 189 (Anionic Carboxylate) Inhibitor->Asp189 Bidentate Salt Bridge (Strong Ionic Bond) Gly219 Glycine 219 (Backbone CO) Inhibitor->Gly219 H-Bonding Ser195 Serine 195 (Catalytic OH) Inhibitor->Ser195 Steric Blockade (Prevents Substrate Access)

Figure 2: Molecular docking schematic of the active amidine metabolite within the S1 pocket of a trypsin-like serine protease.[1]

References
  • Clement, B. et al. (2010).[1] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1] Drug Metabolism Reviews.[1] Link

  • Kotthaus, J. et al. (2011).[1] Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Plitzko, B. et al. (2013).[1] The mARC enzyme system: A novel target for drug development.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

  • Gruenewald, S. et al. (2008).[1] N-Hydroxylated prodrugs of amidine-based serine protease inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry.[1][4] Link[1]

Sources

"physicochemical properties of N-(2-Amino-2-hydroxyiminoethyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2-Amino-2-hydroxyiminoethyl)benzamide , chemically identified as Benzamidoacetamidoxime . This compound serves as a critical model system for understanding the physicochemical behavior of amidoxime-based prodrugs, a class of molecules designed to improve the oral bioavailability of amidine-containing pharmaceuticals (e.g., ximelagatran, dabigatran etexilate).

A Technical Guide for Drug Development Scientists

Chemical Identity & Structural Analysis[1][2]

N-(2-Amino-2-hydroxyiminoethyl)benzamide is the amidoxime derivative of hippuric acid (N-benzoylglycine). It represents a "masked" amidine, where the highly basic and hydrophilic amidine group is modified into a less basic, more lipophilic amidoxime to facilitate membrane permeability.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-[2-Amino-2-(hydroxyimino)ethyl]benzamide
Common Name Benzamidoacetamidoxime
Synonyms Hippuric amidoxime; N-Benzoyl-glycine amidoxime
Chemical Formula C

H

N

O

Molecular Weight 193.20 g/mol
SMILES c1ccccc1C(=O)NCC(=NO)N
Key Functional Groups Benzamide (Lipophilic/H-bond acceptor), Amidoxime (Amphoteric/H-bond donor/acceptor)
Tautomerism & Electronic Structure

The amidoxime moiety exists in a tautomeric equilibrium, predominantly favoring the oxime form (A) over the hydroxyamidine form (B) in neutral solution. This equilibrium is critical for its receptor binding and enzymatic reduction profile.

  • Form A (Major): R-C(=N-OH)NH

    
    
    
  • Form B (Minor): R-C(NH-OH)=NH

The presence of the electron-withdrawing benzamide group (


) linked via a methylene bridge reduces the electron density on the amidoxime, modulating its basicity compared to simple alkyl amidoximes.

Physicochemical Properties[3][4][5]

The following data synthesizes experimental observations and calculated descriptors essential for formulation and ADME prediction.

Solid State & Solubility Profile
PropertyValue / ObservationContext
Physical State White Crystalline SolidHigh lattice energy due to extensive intermolecular H-bonding.
Melting Point > 210°C (Decomposition)Typical for amidoximes; thermal instability requires careful handling during micronization.
Aqueous Solubility Low (Neutral pH)Limited by the planar benzamide stack and neutral amidoxime state.
Solubility (Acidic) HighProtonation of the amidoxime nitrogen (pH < 3).
Solubility (Basic) ModerateDeprotonation of the oxime hydroxyl (pH > 11).
Ionization & Lipophilicity
  • pKa (Base): ~3.2 (Apparent).[1]

    • Mechanism:[2] Protonation occurs at the oxime nitrogen (

      
      ).
      
    • Analysis: This value is significantly lower than typical alkyl amidoximes (pKa ~4.5–5.0). The inductive withdrawal by the benzamide carbonyl (via the -CH

      
      - linker) destabilizes the conjugate acid, reducing basicity.
      
  • pKa (Acid): ~11.5 (Estimated).

    • Mechanism:[2] Deprotonation of the oxime hydroxyl group (

      
      ).
      
  • LogP (Octanol/Water): ~0.6 – 0.9 .

    • Implication: The compound resides in the "sweet spot" for oral absorption (LogP < 5), balancing the lipophilic benzamide tail with the polar head group.

Stability & Reactivity

Thermal & Hydrolytic Stability

Amidoximes are thermally labile. At temperatures approaching the melting point (>180°C), they undergo Beckmann rearrangement or dehydration to form nitriles or ureas.

  • Hydrolysis: Stable at neutral pH. In strong acid (HCl, reflux), it hydrolyzes to Hippuric Acid and Hydroxylamine.

Metabolic Reduction (The Prodrug Activation)

The primary pharmaceutical relevance of this compound is its reduction to Benzamidoacetamidine (the active amidine). This reaction is catalyzed by the mARC (Mitochondrial Amidoxime Reducing Component) system.

Reaction:



Metal Complexation

The amidoxime group acts as a bidentate ligand.

  • Fe(III) Test: Forms a characteristic red-violet complex with Ferric Chloride (

    
    ), utilized for qualitative identification (similar to hydroxamic acids).
    

Experimental Protocols

Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Standard Protocol for Amidoxime Generation

  • Reagents: N-(Cyanomethyl)benzamide (Benzamidoacetonitrile), Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ), Ethanol/Water.
  • Procedure:

    • Dissolve

      
       (1.2 eq) and 
      
      
      
      (0.6 eq) in water.
    • Add N-(Cyanomethyl)benzamide (1.0 eq) dissolved in ethanol.

    • Reflux at 70–80°C for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amidoxime).

    • Concentrate solvent; precipitate by cooling or adding water.

    • Recrystallization: Use Ethanol/Water to obtain pure white crystals.

Potentiometric pKa Determination

Methodology for Low-Solubility Bases

  • System: Automatic Potentiometric Titrator (e.g., Sirius T3).

  • Solvent: Water with 0.15 M KCl (ionic strength control). If insoluble, use Methanol/Water co-solvent (titrate at 30%, 40%, 50% MeOH and extrapolate to 0% via Yasuda-Shedlovsky equation).

  • Titrant: 0.1 M HCl (for basic pKa) and 0.1 M KOH (for acidic pKa).

  • Execution:

    • Dissolve 5 mg of compound in 10 mL solvent.

    • Acidify to pH 2.0 with HCl.

    • Titrate upwards to pH 12.0 with KOH.

    • Data Analysis: Identify inflection points. The first inflection (low pH) corresponds to the protonated amidoxime deprotonating to neutral.

Visualizations

Metabolic Activation Pathway (mARC System)

This diagram illustrates the biological conversion of the amidoxime prodrug to its active amidine form, a critical pathway for drug design.

MetabolicPathway cluster_enzymes Enzymatic System Prodrug Benzamidoacetamidoxime (Prodrug) Complex mARC-Substrate Complex (Mitochondrial Outer Membrane) Prodrug->Complex Binding Amidine Benzamidoacetamidine (Active Drug) Complex->Amidine Reduction (NADH + H+ -> NAD+) Byproducts H2O + NAD+ Complex->Byproducts mARC mARC1 / mARC2 (Mo-containing) mARC->Complex CytB5 Cytochrome b5 CytB5->mARC Electron Transfer

Caption: The enzymatic reduction of Benzamidoacetamidoxime to its amidine form via the mitochondrial mARC system.

Physicochemical Workflow

A logical flow for characterizing the compound in a pre-formulation setting.

PhysChemWorkflow cluster_SolidState Solid State Characterization cluster_Solution Solution Properties Start Compound Synthesis (Nitrile + NH2OH) Purity Purity Check (HPLC/NMR > 98%) Start->Purity DSC DSC / TGA (MP & Stability) Purity->DSC pKa pKa Determination (Potentiometry) Purity->pKa XRPD X-Ray Diffraction (Polymorphs) DSC->XRPD LogP LogP / LogD (Shake Flask) pKa->LogP Solubility pH-Solubility Profile pKa->Solubility

Caption: Sequential workflow for the physicochemical characterization of the target amidoxime.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(46), 34796-34802. Link

  • Niemann, C., & Hays, J. T. (1942). The Synthesis of Aldehydes from Amino Acids. Journal of the American Chemical Society, 64(10), 2288–2289. (Source of physical data for benzamidoacetamidoxime). Link

  • PubChem Compound Summary. (2024). N-(2-Amino-2-hydroxyiminoethyl)benzamide. National Center for Biotechnology Information. Link

Sources

Optimizing Oral Bioavailability: A Technical Guide to N-(2-Amino-2-hydroxyiminoethyl)benzamide Analogs and Amidoxime Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

N-(2-Amino-2-hydroxyiminoethyl)benzamide represents a foundational scaffold in the design of orally bioavailable peptidomimetics. It serves as the archetypal amidoxime prodrug for benzamidine-based serine protease inhibitors.

In drug discovery, particularly for anticoagulants (e.g., Thrombin and Factor Xa inhibitors) and antimicrobial agents, the active pharmacophore often requires a highly basic amidine group (pKa ~11–12) to interact with the aspartate residue in the S1 specificity pocket of the target enzyme. However, this high basicity results in permanent protonation at physiological pH, preventing passive diffusion across the intestinal epithelium.

This guide details the structural logic, synthesis, and metabolic validation of converting these impermeable amidines into neutral amidoximes (N-hydroxyamidines), using N-(2-Amino-2-hydroxyiminoethyl)benzamide as the primary case study.

Structural Logic & Pharmacophore Analysis

The transition from the active drug to the prodrug involves a specific chemical modification designed to alter physicochemical properties without permanently changing the pharmacophore.

The Bioavailability Paradox
  • Active Species (Amidine): Ph-CO-NH-CH2-C(=NH)NH2

    • State: Protonated cation at pH 7.4.

    • Permeability: Low (Class III/IV BCS).

    • Target: Binds Asp-189 in Trypsin/Thrombin S1 pocket.

  • Prodrug Species (Amidoxime): Ph-CO-NH-CH2-C(=N-OH)NH2

    • State: Neutral/Uncharged at pH 7.4 (pKa ~5–6).

    • Permeability: High (Lipophilic).

    • Target: Inactive until metabolized.

Comparative Physicochemical Data
PropertyActive AmidineAmidoxime ProdrugImpact on Drug Design
pKa ~11.5~5.5Drastic reduction in basicity allows non-ionized transport.
LogP < 0 (Hydrophilic)1.0 – 2.5 (Lipophilic)Enables passive transcellular diffusion.
H-Bond Donors 33Maintains solubility profile.
Metabolic Stability High (Renal excretion)Moderate (Reductive metabolism)Requires "Self-Validating" metabolic activation.

The Self-Validating Metabolic System: mARC Pathway

The efficacy of N-(2-Amino-2-hydroxyiminoethyl)benzamide analogs relies entirely on the host's ability to reduce the N-O bond, regenerating the active amidine. This is not a random hydrolysis but a specific enzymatic reduction catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) .

Mechanism of Activation

Unlike ester prodrugs cleaved by ubiquitous esterases, amidoximes require a specialized electron transport chain located on the outer mitochondrial membrane. This system minimizes premature activation in the gut lumen, targeting activation to the liver and systemic circulation.

Diagram: The mARC Reductive Cascade

The following diagram illustrates the electron flow required to activate the prodrug.

MARC_Pathway cluster_mitochondria Outer Mitochondrial Membrane NADH NADH CytB5R NADH-Cyt b5 Reductase NADH->CytB5R e- CytB5 Cytochrome b5 (Ox/Red) CytB5R->CytB5 e- mARC mARC1 / mARC2 (Mo-Enzyme) CytB5->mARC e- Active Active Amidine (Protease Inhibitor) mARC->Active N-Reduction Prodrug Amidoxime Prodrug (Inactive) Prodrug->mARC Substrate Binding

Caption: The mARC-mediated electron transport chain. NADH donates electrons via Cytochrome b5 Reductase and Cytochrome b5 to the mARC enzyme, which reduces the amidoxime N-O bond.

Synthetic Protocols

The synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide derivatives typically proceeds via the conversion of a nitrile precursor. The following protocol is optimized for yield and purity, avoiding the formation of amide byproducts.

Workflow Diagram

Synthesis_Workflow Start Starting Material: N-Benzoylglycine Nitrile (Hippuronitrile) Reaction Reaction: Reflux at 70-80°C Time: 4-6 Hours Start->Reaction Reagent Reagents: NH2OH·HCl (3.0 eq) Na2CO3 or Et3N (3.0 eq) Solvent: EtOH/H2O (4:1) Reagent->Reaction Workup Workup: Concentrate under vacuum Precipitate with cold water Reaction->Workup Product Final Product: N-(2-Amino-2-hydroxyiminoethyl)benzamide Workup->Product

Caption: Optimized synthetic route for converting nitriles to amidoximes using hydroxylamine hydrochloride.

Detailed Experimental Procedure

Objective: Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-(cyanomethyl)benzamide (10 mmol) in Ethanol (30 mL).

  • Activation: Add Hydroxylamine hydrochloride (30 mmol, 3.0 eq) followed by Sodium Carbonate (15 mmol, 1.5 eq) dissolved in a minimum amount of water (approx. 5-8 mL).

    • Note: The use of carbonate prevents the formation of the amide side-product often seen with strong hydroxides.

  • Reaction: Heat the mixture to 75°C (oil bath temperature) for 5 hours. Monitor via TLC (DCM:MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime spot.

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dilute the residue with ice-cold water (50 mL).

    • The product typically precipitates as a white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to remove trace salts.

  • Characterization:

    • IR: Look for disappearance of C≡N stretch (~2250 cm⁻¹) and appearance of C=N (~1660 cm⁻¹) and N-O/O-H broad bands.

    • MS (ESI): [M+H]+ = 194.2.

Structural Analogs & SAR Optimization

To optimize this scaffold for specific biological targets (e.g., Factor Xa vs. Thrombin), researchers modify the benzamide ring or the linker.

Substituent Effects (Electronic & Steric)

Modifications to the phenyl ring influence both the binding affinity of the active drug and the reduction rate of the prodrug.

Analog ModificationEffect on Prodrug (Amidoxime)Effect on Active Drug (Amidine)Biological Outcome
Electron-Withdrawing (e.g., 4-F, 4-Cl) Increases N-O bond polarity; may accelerate reduction by mARC.Enhances lipophilicity; may improve S1 pocket fit.Recommended for potency optimization.
Electron-Donating (e.g., 4-OMe) Stabilizes the amidoxime; slower reduction rate.Increases electron density on amidine; may alter salt bridge strength.Useful for extending half-life.
Bulky Groups (e.g., 4-tBu) Increases LogP significantly.Steric clash in tight S1 pockets.Use only if the target pocket is deep/flexible.
Double Prodrug Strategy

If the amidoxime itself is still too polar (LogP < 1.0), a "Double Prodrug" strategy can be employed by acylating the amidoxime oxygen.

  • Structure: R-C(=N-O-CO-R')NH2

  • Mechanism: Esterases cleave the O-CO-R' group first, releasing the amidoxime, which is then reduced by mARC.

  • Advantage: drastically increases oral bioavailability (e.g., Ximelagatran approach).

References

  • Kotthaus, J., & Steinmetzer, T. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3][4][5] Drug Metabolism Reviews.

  • Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves a specific electron transport chain.[3] Journal of Biological Chemistry.

  • Kitamura, S., et al. (2012). Synthesis and evaluation of amidoxime prodrugs of amidine-based Factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Plitzko, B., et al. (2013). The mARC enzyme system: An enzymatic system for the reduction of N-hydroxylated compounds.[3][4][5][6] Drug Metabolism and Disposition.

Sources

"N-(2-Amino-2-hydroxyiminoethyl)benzamide CAS number"

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Amino-2-hydroxyiminoethyl)benzamide: A Comprehensive Technical Guide on Amidoxime Chemistry, Synthesis, and Applications

Executive Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide (commonly known as hippuramidoxime) is a highly versatile synthetic intermediate characterized by its terminal amidoxime pharmacophore. As a Senior Application Scientist, I frequently leverage this molecule's unique physicochemical properties to solve complex challenges in both drug development and materials science. This whitepaper deconstructs the structural dynamics, mechanistic applications, and validated synthetic protocols for hippuramidoxime, providing researchers with a robust framework for its utilization.

Physicochemical Profiling & Structural Dynamics

The utility of N-(2-Amino-2-hydroxyiminoethyl)benzamide stems from the tautomeric equilibrium between its amidoxime (-C(=NOH)NH₂) and hydroxyamidine (-C(=NH)NHOH) forms. The benzamide moiety provides essential lipophilicity and steric stability, while the amidoxime terminus acts as a potent nucleophile, a bioreducible prodrug center, and a bidentate metal chelator.

Table 1: Physicochemical Properties of N-(2-Amino-2-hydroxyiminoethyl)benzamide

PropertyValue
Chemical Name N-(2-Amino-2-hydroxyiminoethyl)benzamide
Common Name Hippuramidoxime
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Hydrogen Bond Donors 4 (-NH, -NH₂, -OH)
Hydrogen Bond Acceptors 4 (C=O, C=N, -O-, -N-)
Rotatable Bonds 4

Mechanistic Applications in Drug Discovery

3.1. The Amidoxime Prodrug Strategy A persistent challenge in medicinal chemistry is the poor oral bioavailability of amidine-based drugs. Amidines are highly basic (pKa ~11) and remain fully protonated in the gastrointestinal tract, preventing passive membrane diffusion. By converting the amidine into an amidoxime (such as the terminal group in hippuramidoxime), the pKa is significantly lowered to ~6[1]. This renders the molecule neutral under physiological conditions, facilitating intestinal absorption. Once in systemic circulation, the mitochondrial amidoxime reducing component (mARC) enzymatically cleaves the N-O bond, releasing the active amidine[2].

3.2. Precursor for 1,2,4-Oxadiazole Bioisosteres Hippuramidoxime is a critical building block for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. These heterocycles serve as metabolically stable bioisosteres for esters and amides, resisting enzymatic hydrolysis while maintaining similar hydrogen-bonding profiles. The synthesis proceeds via a [4+1] cyclocondensation pathway, where the amidoxime provides four atoms to the resulting ring[3].

Applications in Coordination Chemistry

Beyond pharmaceuticals, the amidoxime group is the state-of-the-art functional motif for heavy metal chelation, particularly for the extraction of uranyl ions ([UO₂]²⁺) from seawater[4]. The nitrogen and oxygen atoms of the amidoxime act as bidentate ligands, forming highly stable, pseudo-aromatic five-membered chelate rings that outcompete abundant alkali metals in high-salinity environments.

Pathway A Hippuramidoxime (Prodrug / Chelator) B mARC Enzyme System (In Vivo Reduction) A->B Bioreduction D Uranyl Ion[UO2]2+ (Seawater / Effluent) A->D Coordination C Active Amidine (Target Binding) B->C -H2O E Stable Metal Chelate (Bidentate N,O-Coordination) D->E Chelation

Fig 1. Divergent pathways of Hippuramidoxime in physiological reduction and environmental chelation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

5.1. Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

  • Objective : Convert hippuronitrile to hippuramidoxime via nucleophilic addition.

  • Step 1 (Reagent Preparation) : Dissolve 1.0 eq of hippuronitrile in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that solubilizes both the hydrophobic benzamide precursor and the polar hydroxylamine, facilitating homogeneous reaction kinetics.

  • Step 2 (Nucleophile Generation) : Add 1.5 eq of hydroxylamine hydrochloride, followed by 0.75 eq of anhydrous sodium carbonate (Na₂CO₃).

    • Causality: Na₂CO₃ is strictly required to deprotonate the hydrochloride salt, generating free, nucleophilic hydroxylamine in situ without hydrolyzing the nitrile.

  • Step 3 (Reaction) : Reflux the mixture for 4–6 hours.

  • Step 4 (Validation Checkpoint) : Monitor via FTIR spectroscopy. The reaction is complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ completely disappears, replaced by broad -OH/-NH₂ stretches at 3100–3400 cm⁻¹.

  • Step 5 (Isolation) : Cool the mixture to precipitate the NaCl byproduct, filter, and concentrate the filtrate in vacuo to yield the crude amidoxime. Recrystallize from ethanol/water.

5.2. TBAF-Catalyzed Cyclocondensation to 1,2,4-Oxadiazole

  • Objective : Convert hippuramidoxime into a 1,2,4-oxadiazole derivative at room temperature.

  • Step 1 (O-Acylation) : Dissolve 1.0 eq of hippuramidoxime in anhydrous THF. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) and cool to 0 °C. Dropwise add 1.1 eq of the desired acyl chloride.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated HCl, preventing the protonation of the amidoxime nitrogen and driving the O-acylation forward.

  • Step 2 (Cyclization) : Add 1.0 eq of Tetrabutylammonium fluoride (TBAF) and stir at room temperature for 12 hours.

    • Causality: Traditional cyclizations require harsh thermal conditions (refluxing toluene). TBAF acts as a mild fluoride source; the highly electronegative fluoride ion hydrogen-bonds with the amidoxime -NH₂, enhancing its nucleophilicity and promoting intramolecular attack on the carbonyl carbon at room temperature[3].

  • Step 3 (Validation Checkpoint) : Analyze the reaction mixture via LC-MS. The intermediate O-acylamidoxime will present an[M+H]⁺ peak. Successful cyclocondensation is confirmed by a mass shift of -18 Da, corresponding to the critical dehydration step.

Synthesis N1 Hippuramidoxime + Acyl Chloride N2 O-Acylation (THF, DIPEA, 0°C) N1->N2 N3 O-Acylamidoxime Intermediate N2->N3 HCl elimination N4 Cyclocondensation (TBAF, RT, 12h) N3->N4 N5 3,5-Disubstituted 1,2,4-Oxadiazole (-H2O) N4->N5 Dehydration

Fig 2. Step-by-step synthetic logic for TBAF-catalyzed cyclocondensation to 1,2,4-oxadiazoles.

Data Presentation

Table 2: Comparative Application Metrics for Hippuramidoxime

Application DomainTarget / MechanismKey ReagentsTypical Outcome
Prodrug Development mARC-mediated reduction to amidineEndogenous reductasesEnhanced oral bioavailability; pKa shift from ~11 to ~6
Medicinal Chemistry 1,2,4-Oxadiazole synthesisAcyl chlorides, TBAF, THFMetabolically stable bioisostere for amides/esters
Coordination Chemistry Uranyl [UO₂]²⁺ chelationAqueous metal solutionsHighly stable bidentate pseudo-aromatic chelate rings

References

  • Title: Lessons Learned from Marketed and Investigational Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: ResearchGate URL: [Link]

  • Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: Amidoxime-based materials for uranium recovery and removal Source: RSC Publishing URL: [Link]

Sources

Benzamide Derivatives in Modern Drug Discovery: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Benzamide Pharmacophore

The benzamide moiety—a carbonic acid amide of benzoic acid—represents one of the most privileged and versatile pharmacophores in medicinal chemistry[1]. Characterized by its stability, synthetic tractability, and ability to form robust hydrogen bond networks, the benzamide core serves as the structural foundation for a vast array of therapeutic agents. While historically recognized for their applications in psychiatry (e.g., sulpiride) and as antimicrobial agents[1][2], benzamide derivatives have recently revolutionized targeted oncology. By acting as highly selective inhibitors of epigenetic regulators like Histone Deacetylases (HDACs) and DNA repair enzymes like Poly(ADP-ribose) Polymerase (PARP), these compounds offer precise interventions in complex disease pathways[3][4].

This technical guide explores the synthesis, mechanistic causality, and quantitative pharmacology of benzamide derivatives, providing a rigorous framework for researchers engaged in drug design and development.

Synthetic Methodologies and Experimental Protocols

The construction of the benzamide core typically relies on the nucleophilic acyl substitution of benzoic acid derivatives (such as benzoyl chlorides) with substituted amines[5]. The choice of catalyst and solvent heavily influences the yield and purity of the final compound.

Standardized Protocol: Synthesis of N-Substituted Benzamides

To ensure high-fidelity synthesis with built-in validation, the following protocol utilizes a nanoporous heterogeneous acid catalyst (SBA-Pr-SO3H) under solvent-free conditions, which enhances the electrophilicity of the carbonyl carbon while adhering to green chemistry principles[5].

Materials & Reagents:

  • 2-Aminobenzamide (or alternative substituted amine) (3.0 mmol)

  • Substituted Benzoyl Chloride (3.0 mmol)

  • SBA-Pr-SO3H (Nanoporous solid acid catalyst) (0.01 g)

  • Ethyl acetate and Hexane (for chromatography/TLC)

  • Deionized water

Step-by-Step Methodology:

  • Catalyst Activation: Activate the SBA-Pr-SO3H catalyst in a vacuum oven at 100 °C for 1 hour to remove adsorbed moisture, ensuring maximum Lewis acid site availability[5].

  • Reaction Assembly: Cool the catalyst to room temperature. In a round-bottom flask, combine the activated catalyst (0.01 g), 2-aminobenzamide (0.41 g, 3.0 mmol), and the selected benzoyl chloride (3.0 mmol)[5].

  • Solvent-Free Coupling: Stir the mixture at 130 °C. The acid catalyst protonates the carbonyl oxygen of the benzoyl chloride, drastically lowering the activation energy for the nucleophilic attack by the amine group[5].

  • Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The disappearance of the amine spot and the emergence of a lower-polarity product spot confirm the conversion.

  • Workup & Purification: Upon completion, cool the mixture and extract with hot ethanol to separate the product from the solid catalyst (which can be filtered and reused). Concentrate the filtrate under reduced pressure.

  • Structural Characterization: Purify the crude product via recrystallization (ethanol/water). Validate the molecular structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the characteristic amide proton (typically δ 10.0–12.0 ppm in DMSO-d6)[2][6].

SynthWorkflow N1 Benzoyl Chloride Derivatives N4 Nucleophilic Addition & HCl Elimination N1->N4 N2 Substituted Amines (e.g., 2-aminobenzamide) N2->N4 N3 SBA-Pr-SO3H Catalyst (Solvent-Free, 130°C) N3->N4 Catalyzes N5 Benzamide Derivative (Target Compound) N4->N5 N6 Validation (TLC, NMR, HRMS) N5->N6

Caption: General synthetic workflow for N-substituted benzamide derivatives using solid acid catalysis.

Benzamides as Isoform-Selective Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors (HDACi) are critical in oncology for their ability to reverse aberrant epigenetic silencing of tumor suppressor genes. Unlike hydroxamic acid derivatives (e.g., Vorinostat) which act as pan-HDAC inhibitors, benzamide derivatives are highly prized for their Class I (HDAC1, 2, 3) selectivity[3].

Mechanistic Causality and Structure-Activity Relationship (SAR)

The classical HDACi pharmacophore consists of a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[7]. In benzamide derivatives, the ortho-aminoanilide moiety functions as the ZBG.

The Causality of the 2'-Amino Group: Structure-activity relationship (SAR) studies reveal that the 2'-amino group on the benzanilide moiety is non-negotiable for inhibitory activity[3][8]. Mechanistically, the amine nitrogen and the carbonyl oxygen of the benzamide form a bidentate chelation complex with the catalytic Zn²⁺ ion located at the base of the HDAC active site[3]. Removing or sterically hindering this 2'-amino group completely abolishes the zinc-chelating capability, rendering the compound inactive[8].

HDACPathway N1 Benzamide HDACi (e.g., Entinostat) N2 HDAC Active Site (Bidentate Zn2+ Chelation) N1->N2 Binds N3 Inhibition of Histone Deacetylation N2->N3 Causes N4 Chromatin Relaxation (Euchromatin State) N3->N4 Leads to N5 Transcriptional Activation (p21, Tumor Suppressors) N4->N5 N6 Cell Cycle Arrest & Apoptosis N5->N6

Caption: Mechanism of action for benzamide-based Class I HDAC inhibitors in cancer cells.

Quantitative Efficacy Data

The table below summarizes the inhibitory profiles of key benzamide-based HDAC inhibitors, demonstrating their potent nanomolar to low-micromolar efficacy and distinct Class I selectivity.

Compound NamePrimary Target(s)IC₅₀ Value(s)Clinical Status / Notes
Entinostat (MS-275) HDAC1, HDAC3HDAC1: 0.3 μM HDAC3: 8.0 μMOrally bioavailable; extensively studied in Phase I/II trials for solid tumors[3].
Tucidinostat (Chidamide) HDAC1, 2, 3, 10HDAC1: 95 nM HDAC2: 160 nM HDAC3: 67 nMApproved for peripheral T-cell lymphoma; first clinically approved benzamide HDACi[3].
CPD-60 HDAC1 (Selective)HDAC1: 10–50 nMHighly selective lead compound for developing isoform-specific inhibitors[9].

Poly(ADP-ribose) Polymerase (PARP) Inhibition and Synthetic Lethality

PARP-1 is a highly abundant DNA-binding protein responsible for detecting and repairing DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway[4][10].

Evolution from Probes to Therapeutics

Early research utilized simple benzamides (e.g., 3-aminobenzamide) as chemical probes to elucidate PARP function. While these compounds exhibited low toxicity, their potency was limited (IC₅₀ ~ 20–50 μM)[4]. By constraining the carbamoyl group of the benzamide into an anti-orientation (forming dihydroisoquinolinones) and expanding the polyaromatic heterocyclic skeleton, researchers developed highly potent PARP inhibitors active in the low nanomolar range[4][10].

The Logic of Synthetic Lethality: The clinical success of PARP inhibitors (like the benzamide-derivative Olaparib) relies on the principle of synthetic lethality. When PARP is inhibited, SSBs persist and degenerate into highly toxic double-strand breaks (DSBs) during DNA replication[11][12]. In healthy cells, DSBs are repaired by Homologous Recombination (HR). However, in cancer cells with BRCA1/2 mutations (HR-deficient), the cells are forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to catastrophic genomic instability and selective cancer cell death[12].

Dual PARP/HDAC Inhibition Strategies

Recent advancements have focused on overcoming acquired resistance to PARP inhibitors by designing dual PARP/HDAC inhibitors. By fusing the phthalazinone structure of Olaparib (for PARP affinity) with a benzamide or hydroxamic acid ZBG (for HDAC affinity), researchers have created first-in-class molecules. These dual inhibitors not only block PARP but also use HDAC inhibition to downregulate HR repair proteins (like BRCA1 and RAD51), effectively inducing a state of "chemical BRCAness" and restoring synthetic lethality even in HR-proficient triple-negative breast cancers (TNBC)[11].

PARPPathway N1 DNA Single-Strand Break (SSB) N2 PARP-1 Activation (BER Pathway) N1->N2 N4 Unrepaired SSBs convert to Double-Strand Breaks (DSBs) N2->N4 If blocked N3 Benzamide PARPi (e.g., Olaparib analogs) N3->N2 Inhibits N6 Synthetic Lethality (Cancer Cell Death) N4->N6 In presence of N5 BRCA1/2 Mutation (Deficient HR Repair) N5->N6 Drives

Caption: Synthetic lethality mechanism of benzamide-derived PARP inhibitors in HR-deficient cells.

Quantitative Efficacy of PARP Inhibitors
Compound Class/NameTargetIC₅₀ ValueMechanism / Notes
3-Aminobenzamide PARP-120–50 μMEarly generation probe; low potency but high in vivo tolerability[4].
Olaparib PARP-1, PARP-2~5 nMFirst-in-class FDA-approved PARPi for BRCA-mutated ovarian/breast cancer[12].
Olaparib-Benzamide Hybrids PARP / HDACLow nM rangeDual inhibitors designed to induce "chemical BRCAness" in TNBC[11].

Conclusion

Benzamide derivatives represent a cornerstone of modern rational drug design. From their robust and scalable synthesis using green catalytic methods to their precise molecular interactions within the active sites of HDACs and PARP, these compounds exemplify the power of structure-based optimization. By manipulating the steric and electronic properties of the benzamide core—such as the critical zinc-chelating 2'-aminoanilide group—researchers continue to unlock highly selective, potent therapeutics capable of exploiting cancer-specific vulnerabilities like synthetic lethality.

References

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Walsh Medical Media URL:[Link]

  • Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy Novelty Journals URL:[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors MDPI URL:[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation PubMed Central (PMC) URL:[Link]

  • New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets Taylor & Francis Online URL:[Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening SciSpace URL:[Link]

  • Synthetic PARP-1 Inhibitors Reported During the Last Decade Bentham Science URL:[Link]

  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst Oriental Journal of Chemistry URL:[Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives NanoBioLetters URL:[Link]

  • Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer PubMed Central (PMC) URL:[Link]

  • An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Methodological & Application

"N-(2-Amino-2-hydroxyiminoethyl)benzamide synthesis protocol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: N-(2-Amino-2-hydroxyiminoethyl)benzamide (Also known as Benzamidoacetamidoxime). CAS Registry Number: 103947-38-6 (Generic amidoxime class) / Specific intermediate: 15765-17-0 (Nitrile precursor).

Scientific Context: The target compound contains an amidoxime moiety (


), a critical pharmacophore in medicinal chemistry. It serves as a bioisostere for carboxylic acids and is the immediate precursor for 1,2,4-oxadiazoles —heterocycles found in diverse therapeutics (e.g., sphingosine-1-phosphate receptor agonists).

Synthetic Strategy: We utilize a robust, two-step convergent synthesis.

  • N-Acylation: Conversion of aminoacetonitrile to N-(cyanomethyl)benzamide (Hippuronitrile) via a modified Schotten-Baumann or organic base protocol.

  • Pinner-Type Addition: Nucleophilic addition of hydroxylamine to the nitrile to generate the amidoxime.

Why this Protocol? Unlike routes using DMSO or expensive coupling agents, this protocol utilizes ethanol/water solvent systems and inorganic bases, prioritizing "green" scalability and safety. It avoids the isolation of the unstable free base of aminoacetonitrile.

Part 2: Visual Synthetic Workflow

The following diagram outlines the critical process flow and decision gates for the synthesis.

SynthesisWorkflow Start Start: Aminoacetonitrile Sulfate Step1 Step 1: Benzoylation (BzCl, Et3N, DCM, 0°C) Start->Step1 Check1 QC: TLC/NMR (Nitrile Peak ~2250 cm-1) Step1->Check1 Check1->Step1 Fail (Hydrolysis) Intermed Intermediate: N-(Cyanomethyl)benzamide Check1->Intermed Pass Step2 Step 2: Amidoxime Formation (NH2OH·HCl, Na2CO3, EtOH/H2O, Reflux) Intermed->Step2 Safety SAFETY CRITICAL: Do not concentrate NH2OH to dryness Step2->Safety Workup Workup: Concentrate, Chill, Filter Step2->Workup Final Target: N-(2-Amino-2-hydroxyiminoethyl)benzamide Workup->Final

Caption: Figure 1. Process flow for the two-step synthesis of Benzamidoacetamidoxime, highlighting critical QC points and safety constraints.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of N-(Cyanomethyl)benzamide (Hippuronitrile)

Mechanism: Nucleophilic acyl substitution. The amine attacks the carbonyl of benzoyl chloride. Critical Constraint: Aminoacetonitrile is supplied as a salt (sulfate or HCl) to prevent polymerization. It must be liberated in situ at low temperature to avoid degradation.

Reagents:

  • Aminoacetonitrile sulfate (10 mmol)[1]

  • Benzoyl chloride (11 mmol, 1.1 eq)

  • Triethylamine (

    
    ) (22-25 mmol, >2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous preferred)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Suspend aminoacetonitrile sulfate (10 mmol) in DCM (30 mL).

  • Neutralization (Exothermic): Cool the suspension to 0°C (ice bath). Add

    
     dropwise. Observation: The suspension will thin as the free amine is liberated and triethylammonium sulfate precipitates.
    
  • Acylation: Add benzoyl chloride dropwise over 15 minutes, maintaining the internal temperature < 5°C .

    • Why? Higher temperatures promote hydrolysis of the acid chloride by adventitious moisture or dimerization of the nitrile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 16 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

    • Wash with saturated

      
       (2 x 20 mL) to remove benzoic acid byproducts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane (1:1) if the solid is off-white.

    • Target Yield: 80-85%

    • Appearance: White crystalline solid.

Step 2: Conversion to N-(2-Amino-2-hydroxyiminoethyl)benzamide

Mechanism: The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. Safety Warning: Hydroxylamine is potentially explosive. Never heat hydroxylamine residues to dryness. Always quench excess hydroxylamine with acetone or bleach before disposal.

Reagents:

  • N-(Cyanomethyl)benzamide (from Step 1) (5 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (15 mmol, 3.0 eq)
    
  • Sodium Carbonate (

    
    ) (7.5 mmol, 1.5 eq) or Potassium Carbonate
    
  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Free Base Generation: In a 50 mL RBF, dissolve

    
     in minimal water (approx. 2-3 mL). Add this to a suspension of 
    
    
    
    in Ethanol (15 mL). Stir for 10 minutes.
    • Note: Some laboratories prefer

      
       in DMSO for faster rates, but the aqueous ethanol route is safer for scale-up.
      
  • Addition: Add N-(Cyanomethyl)benzamide (5 mmol) to the hydroxylamine solution.

  • Reaction: Heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear, and a more polar amidoxime spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the Ethanol under reduced pressure (Rotovap) until a slurry remains. Do not distill to complete dryness.

    • Add cold water (10 mL) to the residue and chill in an ice bath for 30 minutes. The product should precipitate.

  • Isolation: Filter the white solid under vacuum. Wash with cold water (2 x 5 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Part 4: Characterization & Data Analysis

The following table summarizes the expected physicochemical properties for validation.

PropertyIntermediate (Nitrile)Target (Amidoxime)
Formula


MW 160.17 g/mol 193.20 g/mol
Appearance White needles/powderWhite powder
Melting Point 138 – 140 °C168 – 170 °C (dec)
IR (Key Bands)

~2250 cm⁻¹ (Sharp)

Disappears

~3200-3400 cm⁻¹ (Broad)
¹H NMR (DMSO-d6)

9.1 (t, NH)

7.9-7.5 (m, 5H, Ar)

4.3 (d,

)

9.5 (s, OH)

8.6 (t, Amide NH)

7.8-7.4 (m, 5H, Ar)

5.8 (s,

)

3.8 (d,

)

Troubleshooting Guide:

  • Issue: Low yield in Step 1.

    • Cause: Hydrolysis of Benzoyl Chloride.

    • Fix: Ensure DCM is dry and temperature is strictly kept at 0°C during addition.

  • Issue: Product in Step 2 is water-soluble and won't precipitate.

    • Cause: Excess ethanol remaining or pH is too low.

    • Fix: Evaporate ethanol more thoroughly (but safely). Adjust pH to ~7-8 with dilute NaOH if necessary to ensure the amidoxime is not protonated.

Part 5: References

  • Synthesis of N-(Cyanomethyl)benzamide: Wu, J., Wang, Q., Guo, J., Hu, Z., Yin, Z., Xu, J., & Wu, X. (2008).[2] Synthesis and biological evaluation of new tetrazolic derivatives as inhibitors of glycine transporter 1. European Journal of Pharmaceutical Sciences, 589(1-3), 220–228.

  • General Amidoxime Synthesis Protocol: Phakhodee, W., et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones.[3] Tetrahedron Letters, 58(52), 4829-4832.

  • Safety of Hydroxylamine: Loba Chemie. (2022). Safety Data Sheet: Hydroxylamine Hydrochloride.

  • Structural Characterization (Analogous Compounds): Turmanov, R., et al. (2025). Synthesis and properties of new derivatives of 4H-1,2,4-oxadiazin-5(6H)-one. ResearchGate.

Sources

"purification of N-(2-Amino-2-hydroxyiminoethyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of N-(2-Amino-2-hydroxyiminoethyl)benzamide (Hippuramidoxime)

Introduction & Chemical Context

N-(2-Amino-2-hydroxyiminoethyl)benzamide , historically known as Hippuramidoxime , is a critical amphoteric intermediate used primarily in the synthesis of bio-active 1,2,4-oxadiazoles. It is synthesized via the nucleophilic addition of hydroxylamine to N-(cyanomethyl)benzamide (Hippuronitrile).

While often generated in situ and immediately cyclized, isolating the pure amidoxime is essential for:

  • Fragment-based Drug Discovery (FBDD): Validating the binding affinity of the open-chain pharmacophore.

  • Process Control: Quantifying the purity of the precursor before the sensitive cyclization step, which is prone to side reactions.

Critical Challenge: Amidoximes are thermally unstable. Prolonged heating, particularly in the presence of acidic or basic impurities, accelerates dehydration to form the corresponding 1,2,4-oxadiazole or reversion to the nitrile. Therefore, this purification protocol emphasizes mild thermal history and strict pH control .

Impurity Profile & Separation Logic

To design a self-validating purification, we must understand the species present in the crude reaction matrix.

Impurity / ComponentOriginPhysicochemical PropertySeparation Strategy
Hippuronitrile (Starting Material)Incomplete conversionNon-polar, insoluble in dilute acid.Wash: Soluble in organic solvents (EtOAc/DCM); Amidoxime is polar/insoluble.
Hydroxylamine (HCl/Free base) Excess ReagentHighly water-soluble.Wash: Cold water wash removes these salts efficiently.
1,2,4-Oxadiazole Derivative Thermal degradation byproductNon-polar, neutral.Recrystallization: Remains in mother liquor or removed via non-polar wash.
Hippuric Acid Hydrolysis byproductAcidic (pKa ~3.6).Base Wash: Soluble in NaHCO3; Amidoxime precipitates.

The "Amphoteric Switch" Strategy: Since the target molecule contains a basic amine (from the amidoxime) and an acidic proton (from the amide/oxime), we can utilize a "pH swing" if simple recrystallization fails. However, for standard purity (>98%), recrystallization from ethanol/water is the preferred thermodynamic approach due to the compound's specific solubility profile.

Detailed Purification Protocol

Phase A: Crude Isolation (Salt Removal)

Objective: Remove inorganic salts (NaCl, NH2OH·HCl) and excess hydroxylamine.

  • Concentration: Following the reaction (typically in Ethanol/Water), concentrate the mixture under reduced pressure at <45°C .

    • Scientific Rationale: Higher temperatures induce cyclization to the oxadiazole.

  • Precipitation: Resuspend the oily residue or solid in ice-cold water (0–4°C) . Stir vigorously for 30 minutes.

    • Mechanism:[1][2] Hippuramidoxime has poor solubility in cold water, while hydroxylamine salts and inorganic byproducts are highly soluble.

  • Filtration: Filter the crude solid using a sintered glass funnel (Porosity 3). Wash the cake 2x with cold water.

    • Checkpoint: The filtrate should be clear. If the solid is sticky (oiling out), it indicates high nitrile content or residual solvent.

Phase B: Recrystallization (Purification)

Objective: Remove unreacted nitrile and trace cyclized byproducts.

  • Solvent Selection: Use 95% Ethanol or an Ethanol/Water (4:1) mixture.

  • Dissolution: Transfer the crude solid to a flask. Add the minimum amount of solvent required to dissolve the solid at 60°C .

    • Caution: Do not boil aggressively. Dissolve at the lowest effective temperature to prevent thermal degradation.

  • Hot Filtration (Optional): If insoluble particles (dust, polymer) are visible, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

    • Causality: Slow cooling promotes the growth of pure, defined crystals (needles/plates) and excludes impurities from the lattice.

  • Collection: Filter the white crystalline solid. Wash with a small volume of cold diethyl ether or cold ethanol to remove surface mother liquor.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

    • Target: Melting Point 123–126°C [Ref 1].[3]

Phase C: Polishing (Only if Purity <95%)

If the nitrile impurity persists (visible by TLC/NMR), perform an Acid-Base Wash :

  • Dissolve solid in 2M HCl (converts amidoxime to HCl salt; soluble in water).

  • Extract with Ethyl Acetate (removes non-basic nitrile and oxadiazole).

  • Adjust aqueous layer pH to ~8-9 using saturated NaHCO3.

  • Collect the precipitated pure amidoxime.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification.

PurificationWorkflow Start Crude Reaction Mixture (EtOH/H2O) Evap Evaporate Solvent (<45°C) Start->Evap WaterWash Resuspend in Ice Water (Remove Salts) Evap->WaterWash Filter1 Filtration WaterWash->Filter1 Filtrate1 Filtrate: Salts, Excess NH2OH Filter1->Filtrate1 Discard Solid1 Crude Solid: Amidoxime + Nitrile Filter1->Solid1 Recryst Recrystallization (95% Ethanol, 60°C) Solid1->Recryst Cooling Slow Cooling (4°C, 12h) Recryst->Cooling Filter2 Filtration Cooling->Filter2 Liquor2 Mother Liquor: Nitrile, Oxadiazole Filter2->Liquor2 Discard Product Pure Hippuramidoxime (White Crystals) Filter2->Product QC QC Check (MP: 123-126°C) Product->QC

Figure 1: Step-by-step purification workflow for Hippuramidoxime, emphasizing thermal control and salt removal.

Analytical Validation

To ensure scientific integrity, the purified product must meet the following criteria:

ParameterAcceptance CriteriaMethodNote
Appearance White crystalline solidVisualYellowing indicates oxidation or cyclization.
Melting Point 123–126°C CapillarySharp range (<2°C) indicates high purity.
1H NMR

5.5–6.0 (s, 2H, NH2)
DMSO-

Verify integration of Amidoxime NH2 vs. Amide NH.
IR Spectroscopy 1640–1660 cm

(C=N)
FTIRAbsence of Nitrile peak (~2250 cm

).
Solubility Soluble in DMSO, MeOHVisualInsoluble in non-polar solvents.

Troubleshooting Guide:

  • Low Yield? The compound is amphoteric. Ensure the pH during water wash is near neutral (pH 7-8). If too acidic, the amidoxime stays in water as a salt.

  • Product is an Oil? This usually means residual solvent or high nitrile content. Triturate (grind) the oil with diethyl ether to induce crystallization.

References

  • Dubský, J. V., & Trtílek, J. (1933).[3] Hippuramidoxime and its salts. Collection of Czechoslovak Chemical Communications, 5, 310–316.[3]

  • Stephenson, L., et al. (1969). The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride. Journal of the Chemical Society C: Organic. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11246187, N-(Cyanomethyl)benzamide. Link

Sources

"using N-(2-Amino-2-hydroxyiminoethyl)benzamide in cancer research"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the existing literature reveals that while N-(2-Amino-2-hydroxyiminoethyl)benzamide is not a widely studied compound in cancer research, its structural components—the benzamide scaffold and the hydroxyimino (oxime) moiety—are integral to numerous established and experimental anticancer agents. This guide, therefore, synthesizes data from structurally related compounds to postulate the likely mechanisms of action and provide a robust framework for investigating the therapeutic potential of N-(2-Amino-2-hydroxyiminoethyl)benzamide.

Scientific Rationale for Investigation

The chemical architecture of N-(2-Amino-2-hydroxyiminoethyl)benzamide presents a compelling case for its evaluation as a novel anti-cancer agent. It is a hybrid molecule that combines two pharmacologically significant motifs:

  • The Benzamide Scaffold: This is a "privileged scaffold" in medicinal chemistry, forming the backbone of various approved drugs.[1] In oncology, benzamide derivatives are known to function as inhibitors of key targets like Histone Deacetylases (HDACs)[2][3][4], Poly (ADP-ribose) polymerase (PARP)[1], and various protein kinases.[1] They can also modulate drug resistance by inhibiting efflux pumps like the ABCG2 transporter.[5][6]

  • The Hydroxyimino (Oxime) Group: The introduction of an oxime group has been shown to enhance the biological activity of parent compounds.[7] Oxime derivatives are recognized for their therapeutic potential in cancer, often acting as potent inhibitors of protein kinases involved in tumorigenesis, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] Furthermore, this moiety shares structural similarities with hydroxyurea, a long-established anticancer drug that inhibits ribonucleotide reductase.[9][10]

This unique combination suggests that N-(2-Amino-2-hydroxyiminoethyl)benzamide could possess multi-targeted anticancer activity, a highly desirable attribute for overcoming the complexity and resistance mechanisms of tumors.

Postulated Mechanisms of Action

Based on the activities of its structural analogues, N-(2-Amino-2-hydroxyiminoethyl)benzamide may exert its anticancer effects through several distinct, and potentially synergistic, mechanisms.

Inhibition of Ribonucleotide Reductase (RNR)

The hydroxyimino group is structurally related to the core functional group of Hydroxyurea (also known as hydroxycarbamide), a well-established inhibitor of Ribonucleotide Reductase (RNR).[9][11] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair.[9][12]

Causality: By inhibiting RNR, the compound would deplete the pool of deoxyribonucleotides, leading to the stalling of replication forks during the S-phase of the cell cycle.[12][13] This replication stress ultimately triggers cell cycle arrest and apoptosis, selectively affecting rapidly dividing cancer cells.[9][10]

RNR_Inhibition Compound N-(2-Amino-2-hydroxyiminoethyl)benzamide RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits dNTPs Deoxyribonucleotides (dNTPs) (dADP, dGDP, dCDP, dUDP) RNR->dNTPs Catalyzes Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR Substrate DNASynthesis DNA Synthesis & Repair dNTPs->DNASynthesis Precursors S_Phase_Arrest S-Phase Arrest DNASynthesis->S_Phase_Arrest Depletion leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: Postulated RNR Inhibition Pathway.
Inhibition of Histone Deacetylases (HDACs)

The N-(2-aminophenyl)-benzamide substructure is a known zinc-binding group found in a novel class of potent HDAC inhibitors.[2] Several compounds with this scaffold have shown nanomolar inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[2][3]

Causality: HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression.[4] Inhibition of HDACs by a benzamide-containing compound would lead to histone hyperacetylation. This "opens" the chromatin, allowing for the re-expression of silenced tumor suppressor genes, such as p21, which in turn induces cell cycle arrest (often at G1 or G2/M) and apoptosis.[3][4]

HDAC_Inhibition Compound N-(2-Amino-2-hydroxyiminoethyl)benzamide (as a Benzamide derivative) HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibits Histones Histone Tails HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Promotes Acetyl_Histones Acetylated Histones (Hyperacetylation) Histones->Acetyl_Histones Acetylation by HATs Acetyl_Histones->HDAC Substrate for Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin Promotes TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Expression of CellCycleArrest Cell Cycle Arrest & Apoptosis TSG->CellCycleArrest Induces

Caption: Postulated HDAC Inhibition Pathway.

Application Notes: Experimental Workflow

To systematically evaluate the anticancer potential of N-(2-Amino-2-hydroxyiminoethyl)benzamide, a tiered experimental approach is recommended. This workflow begins with broad phenotypic screening and progresses to more specific, mechanism-focused assays.

Workflow start Compound Synthesis & QC tier1 Tier 1: Phenotypic Screening In Vitro Cytotoxicity (MTT Assay) Determine IC50 across Cancer Cell Lines start->tier1 tier2 Tier 2: Cellular Mechanism Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) tier1->tier2 tier3 Tier 3: Target Validation Biochemical Assays (RNR, HDAC) Western Blot for Pathway Markers tier2->tier3 tier4 Tier 4: Advanced Models 3D Spheroid/Organoid Models In Vivo Xenograft Studies tier3->tier4

Caption: Recommended Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • N-(2-Amino-2-hydroxyiminoethyl)benzamide (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the S phase may suggest RNR inhibition, while G2/M arrest is a common outcome of HDAC inhibition.[3]

Protocol 3: Western Blot for Pathway Markers

This protocol measures changes in protein expression to validate the proposed mechanisms of action.

Materials:

  • Cell lysates from treated and untreated cells.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Acetylated Histone H3, anti-p21, anti-γH2AX for DNA damage, anti-cleaved-PARP for apoptosis, anti-β-Actin for loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and add ECL substrate. Image the resulting chemiluminescence.

  • Analysis: Quantify band intensities relative to the loading control. An increase in acetylated histones and p21 would support HDAC inhibition. An increase in γH2AX would support DNA damage, consistent with RNR inhibition.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC50 Values of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Cell Line Cancer Type IC50 (µM) after 72h ± SD
MCF-7 Breast Adenocarcinoma Value
A549 Lung Carcinoma Value
HCT116 Colon Carcinoma Value

| HepG2 | Hepatocellular Carcinoma | Value |

Table 2: Effect on Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment % G0/G1 % S % G2/M
Vehicle Control Value ± SD Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD

| Compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD |

References

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. (2016, November 12). Vertex AI Search.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28). MDPI. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. (2021, February 28). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. (2023, October 26). PubMed. [Link]

  • CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. Vertex AI Search.
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI. (2023, November 28). MDPI. [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed. (2022, August 11). PubMed. [Link]

  • The Cell Killing Mechanisms of Hydroxyurea - MDPI. (2016, November 17). MDPI. [Link]

  • Structure of Oxime derivatives with anticancer activity. - ResearchGate. ResearchGate. [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022, April 1). ScienceDirect. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. (2019, August 30). Frontiers. [Link]

  • Hydroxyurea (hydroxycarbamide) - DermNet. DermNet. [Link]

  • What is the mechanism of action (MOA) of Hydroxyurea? - Dr.Oracle. (2025, February 19). Dr.Oracle. [Link]

  • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Publishing. RSC Publishing. [Link]

  • Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy - Journal of Pharmaceutical Sciences and Research. Journal of Pharmaceutical Sciences and Research. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • What is the mechanism of Hydroxycarbamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Hydroxycarbamide - Wikipedia. Wikipedia. [Link]

Sources

Technical Guide: N-(2-Amino-2-hydroxyiminoethyl)benzamide as an HDAC Inhibitor

[1][2]

Part 1: Introduction & Mechanism of Action

Compound Profile

N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as Hippuroamidoxime) is a synthetic small molecule acting as a reversible HDAC inhibitor.[1][2] Unlike classical inhibitors that utilize a hydroxamic acid moiety to chelate the zinc ion (

amidoxime

2
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 193.20 g/mol [1][2]

  • Target Class: Pan-HDAC inhibitor (with isoform variability based on linker length).[1][2]

  • Primary Application: Investigation of metabolically stable ZBGs; bioisostere studies for improving HDAC inhibitor pharmacokinetics.[1][2]

Mechanism of Action: The Amidoxime Advantage

The therapeutic efficacy of HDAC inhibitors relies on their ability to insert a "warhead" (ZBG) into the enzyme's active site tunnel to chelate the catalytic zinc.

  • Hydroxamic Acids (Standard): Form a 5-membered chelate ring.[1][2][3] Highly potent but susceptible to rapid hydrolysis and glucuronidation in vivo.[1][2]

  • Amidoximes (This Compound): Form a 6-membered chelate ring with

    
    .[1][2] The amidoxime group coordinates via the oxime oxygen and the amide oxygen (or nitrogen, depending on tautomeric state). This structure offers superior hydrolytic stability while maintaining inhibitory potency.[1][2]
    
Visualization: Zinc Chelation & Signaling Pathway

The following diagram illustrates the structural interaction and downstream signaling effects.

HDAC_MechanismCompoundN-(2-Amino-2-hydroxyiminoethyl)benzamideHDAC_EnzymeHDAC Active Site(Zn2+ Pocket)Compound->HDAC_EnzymeEnters Catalytic TunnelChelation6-Membered RingChelation ComplexHDAC_Enzyme->ChelationBidentate BindingSubstrateAcetylated Histones(H3K9ac, H4ac)Chelation->SubstratePrevents DeacetylationChromatinChromatinRelaxationSubstrate->ChromatinAccumulationGeneExpGene Expression(p21, Tumor Suppressors)Chromatin->GeneExpTranscriptional ActivationApoptosisApoptosis / Cell Cycle ArrestGeneExp->ApoptosisTherapeutic Effect

Figure 1: Mechanism of Action.[1][2] The amidoxime moiety chelates the catalytic zinc, preventing histone deacetylation and triggering chromatin relaxation.

Part 2: Application Notes & Handling[1][2]

Solubility & Reconstitution

Proper handling is critical to prevent precipitation, which causes variability in

2
SolventMax SolubilityStock Conc.[1][2]StorageNotes
DMSO ~50 mg/mL100 mM-20°CPreferred. Freeze/thaw stable.[1][2]
Ethanol ~20 mg/mL25 mM-20°CEvaporation risk; seal tightly.[1][2]
Water <1 mg/mLN/AN/APoor solubility; do not use for stocks.[1][2]
Culture Media N/A<100 µMFreshDilute from DMSO stock immediately before use.[1][2]

Critical Handling Step: Always prepare a 1000x stock in DMSO.[1][2] When dosing cells, dilute 1:1000 into the media to keep the final DMSO concentration at 0.1% (v/v), ensuring the solvent does not induce cytotoxicity or differentiation artifacts.

Stability Profile
  • Hydrolytic Stability: Superior to hydroxamic acids (e.g., SAHA).[2] Stable in plasma and aqueous buffers (pH 7.4) for >24 hours.

  • Light Sensitivity: Moderate.[1][2] Store stocks in amber vials.

Part 3: Experimental Protocols

Protocol 1: Fluorometric HDAC Activity Assay (Cell-Free)

Purpose: To determine the

12Principle:12

Materials:

  • Recombinant HDAC isoform (e.g., HDAC1, HDAC6).[2]

  • Substrate: Boc-Lys(Ac)-AMC (50 µM final).[1][2]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .[2]
    
  • Developer: Trypsin (10 mg/mL).[1][2]

Workflow:

  • Preparation: Dilute N-(2-Amino-2-hydroxyiminoethyl)benzamide in Assay Buffer (8-point serial dilution, e.g., 1 nM to 100 µM).

  • Incubation (Enzyme): Add 10 µL of diluted compound + 15 µL of diluted HDAC enzyme to a black 96-well plate. Incubate 15 min at 37°C to allow inhibitor binding.

  • Reaction Start: Add 25 µL of Substrate solution. Incubate 30 min at 37°C .

  • Development: Add 50 µL of Developer (Trypsin) to stop the reaction and release the fluorophore. Incubate 15 min at Room Temp .

  • Read: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .[1][2]
    
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Purpose: To validate target engagement inside the cell (functional potency).[2] Target Markers: Acetylated Histone H3 (Ac-H3) and Acetylated Histone H4 (Ac-H4).[1][2]

Workflow Diagram:

WB_ProtocolStep1Seed Cells(e.g., HeLa, 2x10^5/well)Step2Treat with Compound(1, 5, 10 µM)24 HoursStep1->Step2Step3Acid Extraction(Retains Histones)Step2->Step3Step4SDS-PAGE &TransferStep3->Step4Step5Immunoblot(Anti-Ac-H3 / Anti-GAPDH)Step4->Step5

Figure 2: Western Blot Workflow for HDAC Inhibition Validation.

Step-by-Step Methodology:

  • Seeding: Plate HeLa or MCF-7 cells in 6-well plates (

    
     cells/well). Allow adherence overnight.
    
  • Treatment: Treat cells with the compound at 1, 5, and 10 µM for 24 hours .[2] Include a DMSO vehicle control and a Positive Control (e.g., 2 µM SAHA).

  • Lysis (Crucial Step):

    • Standard Lysis: RIPA buffer is often insufficient for histones.[1][2]

    • Recommended:Acid Extraction . Harvest cells, wash with PBS, and resuspend in 0.2 N HCl . Incubate on ice for 30 min. Centrifuge at 10,000 x g for 10 min. Save the supernatant (contains histones). Neutralize with NaOH before loading.[1][2]

  • Blotting: Separate on 15% SDS-PAGE (histones are small, ~15 kDa). Transfer to PVDF.[1][2]

  • Detection:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].[1][2]

    • Loading Control: Anti-Total H3 or Anti-GAPDH (if using whole lysate).[1][2]

  • Result: A dose-dependent increase in Ac-H3 band intensity confirms HDAC inhibition.[1][2]

Part 4: Data Interpretation & Troubleshooting

Expected Results
AssayMetricInterpretation
Enzymatic Assay

Expect values in the micromolar range (1–10 µM) . Amidoximes are typically less potent than hydroxamates in vitro but may show better cellular stability.[1][2]
Western Blot Band Intensity>2-fold increase in Ac-H3 at 10 µM compared to DMSO.[1][2]
Cell Viability

Growth inhibition in cancer cell lines (e.g., HeLa, HT-29) typically >5 µM.[2]
Troubleshooting Guide
  • Issue: No increase in acetylation observed.

    • Cause: Compound precipitation in media or poor cell permeability.[1][2]

    • Fix: Check media for turbidity.[1][2] Verify solubility in DMSO. Ensure lysis method extracts nuclear proteins (use Acid Extraction).[1][2]

  • Issue: High background in Fluorometric Assay.

    • Cause: Trypsin acting on the enzyme or autofluorescence.[1][2]

    • Fix: Use a "No Enzyme" control to subtract background.[1][2] Ensure compound is not autofluorescent at 460 nm.[1][2]

References

  • Botta, C. B., et al. (2011). Oxime Amides as a Novel Zinc Binding Group in Histone Deacetylase Inhibitors: Synthesis, Biological Activity, and Computational Evaluation.[2][4][5][6] Journal of Medicinal Chemistry, 54(7), 2165–2182.[2]

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.[2] Nature Biotechnology, 25(1), 84–90.[2]

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.[2] Nature Chemical Biology, 6, 238–243.[2]

  • Absin Bioscience. Product Data Sheet: N-[2-amino-2-(hydroxyimino)ethyl]benzamide.[1][2]

Comprehensive Evaluation Protocol for Benzamide Derivatives: From Enzymatic Inhibition to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, most notably as inhibitors of Histone Deacetylases (HDACs) (e.g., Entinostat/MS-275, Chidamide) and Poly(ADP-ribose) Polymerases (PARPs) . Their mechanism typically involves the coordination of a zinc ion in the enzyme's catalytic pocket (HDACs) or competition with


 (PARPs).

This guide provides a rigorous, validated screening cascade for testing novel benzamide derivatives. While benzamides have diverse applications (including antipsychotics targeting


 receptors), this protocol focuses on their primary application in oncology: Epigenetic Modulation via HDAC Inhibition .
The Screening Cascade

To ensure scientific integrity, we employ a funnel approach:

  • Primary Screen: Cell-free enzymatic inhibition (Fluorogenic).

  • Secondary Screen: Cellular target engagement (Western Blotting).

  • Functional Readout: Antiproliferative efficacy (IC50 determination).

  • ADME Profiling: Kinetic solubility.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring that only high-potential candidates progress to expensive cellular assays.

BenzamideScreening Start Synthesized Benzamide Derivative QC Phase 1: QC & Purity (>95% via HPLC/NMR) Start->QC EnzymeAssay Phase 2: In Vitro HDAC Inhibition (Fluorogenic Assay) QC->EnzymeAssay Decision1 IC50 < 10 µM? EnzymeAssay->Decision1 Calculate IC50 CellTox Phase 3: Cellular Viability (MTT/CCK-8 Assay) Decision1->CellTox Yes Discard Discard / Redesign Decision1->Discard No Western Phase 4: Target Engagement (Ac-H3 Biomarker Analysis) CellTox->Western Confirm Mechanism ADME Phase 5: ADME Profiling (Kinetic Solubility) Western->ADME Lead Validated Lead Candidate ADME->Lead

Caption: Validated screening cascade for benzamide derivatives, prioritizing enzymatic potency before cellular validation.

Phase 1: Chemical Purity (Pre-requisite)

Before biological testing, ensure all benzamide derivatives are dissolved in 100% DMSO to a stock concentration of 10 mM .

  • Purity Requirement: >95% confirmed by HPLC. Impurities (especially unreacted amines) can act as false positives in fluorescence assays.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Phase 2: In Vitro Enzymatic Inhibition (HDAC)

This protocol uses a fluorogenic assay based on the deacetylation of a lysine-substrate (e.g., Boc-Lys(Ac)-AMC). Benzamides act as slow-binding inhibitors, often requiring pre-incubation.

Mechanistic Rationale

Benzamide derivatives (Class I selective) bind to the catalytic zinc ion (


) at the bottom of the HDAC active site. Unlike hydroxamic acids (e.g., SAHA) which chelate zinc rapidly, benzamides often exhibit slow-on/slow-off kinetics, necessitating a pre-incubation step to reach equilibrium.
Materials[1][2]
  • Enzyme: Recombinant Human HDAC1 or HDAC3 (BPS Bioscience or equivalent).

  • Substrate: Fluorogenic HDAC substrate (e.g., MAL, Z-Lys(Ac)-AMC).

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.
    
  • Developer: Trypsin solution (stops reaction and liberates fluorophore).

  • Controls:

    • Positive Control:[1][2][3] Entinostat (MS-275) or Trichostatin A (TSA).

    • Negative Control: DMSO only (0% inhibition).

    • Blank: No enzyme (background fluorescence).

Protocol Steps[7][8][9]
  • Preparation: Dilute benzamide derivatives in Assay Buffer to 2X the desired final concentration (e.g., range 1 nM to 100 µM). Maintain DMSO <1% final.

  • Enzyme Addition: Add 10 µL of diluted HDAC enzyme (approx. 2 ng/µL) to a black, low-binding 384-well plate.

  • Compound Addition: Add 10 µL of the 2X benzamide solution.

  • Pre-Incubation (Critical): Incubate for 30 minutes at 37°C . Note: This step is essential for benzamides to establish zinc coordination.

  • Substrate Initiation: Add 20 µL of Fluorogenic Substrate (20 µM). Total volume = 40 µL.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Development: Add 40 µL of Developer/Stop Solution containing Trypsin and TSA (to prevent further turnover). Incubate 15 mins at Room Temp.

  • Detection: Read Fluorescence (Ex: 350-360 nm / Em: 450-460 nm).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine 

.

Phase 3: Cellular Efficacy & Target Engagement

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues. We validate bioactivity using Western Blotting for the accumulation of Acetylated Histone H3 (Ac-H3), a direct biomarker of HDAC inhibition.

Cell Viability (Cytotoxicity)
  • Cell Lines: MCF-7 (Breast), HCT116 (Colon).

  • Method: Treat cells with serial dilutions of benzamide (72 hours). Add MTT or CCK-8 reagent.

  • Output:

    
     (Growth Inhibition 50%). Benzamides typically show 
    
    
    
    in the low micromolar range (1–10 µM) for solid tumors.
Mechanism of Action Validation (Western Blot)

This step confirms the benzamide is entering the nucleus and inhibiting the target.

  • Seeding: Seed

    
     cells in a 6-well plate.
    
  • Treatment: Treat with the benzamide derivative at

    
     (determined from Phase 2) for 24 hours. Include DMSO and MS-275 (1 µM) controls.
    
  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-

      
      -Actin or GAPDH.
      
  • Interpretation: A distinct increase in Ac-H3 band intensity compared to the DMSO control confirms HDAC inhibition.

Phase 4: Physicochemical Profiling (Solubility)

Benzamides often suffer from poor aqueous solubility due to the rigid aromatic backbone.

Kinetic Solubility Protocol
  • Preparation: Prepare a 10 mM stock of the benzamide in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM (1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Threshold: >20 µM is considered acceptable for early-stage lead compounds.

Data Presentation Template

When reporting results, summarize key metrics in a comparative table.

Compound IDHDAC1 IC50 (µM)HDAC3 IC50 (µM)MCF-7 GI50 (µM)Ac-H3 Induction (Fold)Solubility (PBS, µM)
MS-275 (Ref) 0.300.851.215.4x45
BZD-01 (Test) 0.451.102.512.1x12
BZD-02 (Test) >10>10>501.0x<1

Molecular Mechanism Visualization

Understanding the binding mode is critical for optimizing the benzamide scaffold. The diagram below illustrates the interaction between the benzamide Zinc Binding Group (ZBG) and the HDAC active site.

Mechanism cluster_enzyme HDAC Active Site Zinc Zn2+ Ion (Catalytic Core) Benzamide Benzamide ZBG (Chelator) Benzamide->Zinc Coordination (Inhibits Catalysis) Pocket Hydrophobic Tunnel (Lysine Channel) Benzamide->Pocket Linker Occupancy Cap Cap Group (Surface Recognition) Pocket->Cap Solvent Exposure

Caption: Mechanism of Action: Benzamide moiety coordinates the catalytic Zinc ion, blocking substrate deacetylation.

References

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003.

  • BenchChem. (2025).[4][5] "Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides." BenchChem Application Library.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941.

  • Trevigen. (2008).[6] "HT Universal Colorimetric PARP Assay Kit Protocol." R&D Systems / Trevigen.

Sources

"application of N-(2-Amino-2-hydroxyiminoethyl)benzamide in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as N-benzoylaminoacetamidoxime) is a specialized bifunctional reagent primarily utilized in medicinal chemistry for the construction of 3,5-disubstituted-1,2,4-oxadiazoles .

This molecule acts as a stable, "masked" precursor to the 1,2,4-oxadiazole ring, a critical bioisostere for esters and amides in drug design. By incorporating a benzamide side chain at the C3 position, this reagent allows researchers to synthesize peptidomimetics and kinase inhibitors where the oxadiazole ring functions as a metabolically stable linker between a benzylamine pharmacophore and a variable R-group.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of oxadiazole libraries.

  • Peptidomimetics: Creating stable analogues of peptide bonds.

  • Ligand Synthesis: Development of metal-chelating agents via the amidoxime moiety.[1]

Chemical Profile & Reactivity Logic

To apply this reagent effectively, one must understand its dual-nucleophilic nature. The amidoxime group contains both an amine (


) and an oxime hydroxyl (

).
  • Reactivity Hierarchy: The oxygen atom is more nucleophilic toward acylating agents than the nitrogen under neutral/basic conditions.

  • Reaction Pathway: The application almost invariably follows a two-step sequence (often performed in one pot):

    • O-Acylation: Reaction with an electrophile (Acid Chloride/Activated Ester) to form an O-acylamidoxime intermediate.

    • Cyclodehydration: Thermal or base-catalyzed condensation to close the 1,2,4-oxadiazole ring.

Physicochemical Properties
PropertyDataNote
Molecular Formula

MW 193.20 g/mol
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (

, Hexanes).
Stability Thermally sensitiveDecomposes >120°C; Store at 4°C under inert gas.
pKa (approx) ~11.5 (Oxime OH)Requires mild base for activation.

Application Workflow: Synthesis of 1,2,4-Oxadiazoles

The following diagram illustrates the core application workflow, highlighting the critical "O-Acyl" control point where the reaction can be paused or monitored.

OxadiazoleSynthesis cluster_0 One-Pot Process Reagent N-(2-Amino-2-hydroxyiminoethyl) benzamide Intermediate O-Acylamidoxime Intermediate Reagent->Intermediate Nucleophilic Attack (RT) Acid Carboxylic Acid (R-COOH) Activation Activation (EDC/HOBt or CDI) Acid->Activation In situ activation Activation->Intermediate Product 3-(Benzamidomethyl)- 5-substituted-1,2,4-oxadiazole Intermediate->Product Cyclodehydration (110°C / TBAF / Base)

Figure 1: Reaction coordinate for the conversion of the amidoxime reagent to the target oxadiazole scaffold.

Detailed Protocols

Protocol A: Coupling with Carboxylic Acids (The "Modern" Route)

Best for: Sensitive substrates, complex R-groups, and combinatorial chemistry.

Rationale: This method uses carbodiimide coupling agents (EDC) to activate the carboxylic acid in situ. It avoids the harsh conditions of acid chlorides.

Materials:

  • Reagent: N-(2-Amino-2-hydroxyiminoethyl)benzamide (1.0 equiv)

  • Substrate: Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Coupling Agents: EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid in DMF. Add EDC

    
    HCl and HOBt. Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: Solution should remain clear or slightly cloudy.

  • Addition: Add the N-(2-Amino-2-hydroxyiminoethyl)benzamide and DIPEA. Stir at RT for 2–4 hours.[2]

    • Self-Validating Step (TLC): Monitor the disappearance of the acid. A new spot (O-acyl intermediate) will appear, usually more non-polar than the amidoxime but more polar than the final product.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Note: If the substrate is heat-sensitive, cool to RT and add TBAF (1.0 equiv in THF) to catalyze cyclization at ambient temperature.

  • Work-up: Cool to RT. Dilute with EtOAc (10x volume). Wash with

    
     (5% aq) to remove DMF, followed by 
    
    
    
    (sat.) and Brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Reaction with Acyl Chlorides (The "Robust" Route)

Best for: Simple aliphatic or aromatic substituents, large-scale synthesis.

Rationale: Acyl chlorides are highly reactive, ensuring rapid O-acylation. Pyridine serves as both solvent and acid scavenger.

Step-by-Step Procedure:

  • Solubilization: Dissolve N-(2-Amino-2-hydroxyiminoethyl)benzamide (1.0 equiv) in anhydrous Pyridine (or THF with 2.0 equiv Pyridine).

  • Acylation: Cool to 0°C. Add Acyl Chloride (

    
    , 1.1 equiv) dropwise.
    
  • Intermediate Formation: Allow to warm to RT and stir for 1 hour.

    • Observation: A precipitate (Pyridine

      
      HCl) often forms.
      
  • Cyclization: Reflux the mixture (if in THF) or heat to 100°C (if in Pyridine) for 3 hours.

  • Work-up: Evaporate volatiles. Redissolve in EtOAc, wash with 1N HCl (to remove residual pyridine), then

    
    .
    

Process Control & Troubleshooting

To ensure scientific integrity, use these markers to validate the reaction progress.

Spectroscopic Validation (NMR)
SignalReagent (Amidoxime)Intermediate (O-Acyl)Product (Oxadiazole)

(Amine)
Broad singlet, ~5.8 ppmBroad singlet, ~6.5 ppmAbsent

(Oxime)
Singlet, ~9-10 ppmAbsent Absent

(Linker)
Doublet/Singlet, ~3.9 ppmShifted downfield ~4.1 ppmDistinct singlet, ~4.6–4.8 ppm

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield Incomplete cyclization (O-acyl intermediate remains). Increase temperature to 120°C or add molecular sieves to remove water produced during dehydration.
Decomposition Reaction temperature too high for unstable R-groups. Switch to TBAF-mediated cyclization at room temperature (See Ganguly et al. method).

| Poor Solubility | Benzamide group induces stacking/crystallinity. | Use DMSO as solvent; gentle warming (40°C) during the initial addition step. |

References

  • Augustine, J. K., et al. PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3] J. Org.[3] Chem., 2009, 74, 5640-5643.[3] [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. (Comprehensive reaction database). [Link]

  • Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[4][5] J. Med. Chem., 2012, 55, 1817–1830. (Context on bioisosteres). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzamide Derivative Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BNZ-EXP-2026-QA

Welcome to the Benzamide Technical Support Hub

You have reached the Tier 3 Support Desk. This guide addresses the most frequent "pain points" reported by medicinal chemists and biologists working with benzamide scaffolds (


). Unlike aliphatic amides, benzamides possess unique electronic and structural properties—specifically resonance-driven planarity  and restricted rotation —that frequently cause experimental failures in synthesis, characterization, and biological screening.

Below are the troubleshooting modules for the three critical stages of your workflow.

Module 1: Synthesis & Purification

Core Issue: Low yields or failed couplings with electron-deficient anilines.

Q: Why is my amide coupling failing despite using standard EDC/HOBt conditions?

A: The "standard" protocol often fails with benzamides due to the electronic deactivation of the aniline partner.

  • The Mechanism: If your aniline has electron-withdrawing groups (EWGs) like halogens or nitro groups, the nucleophilicity of the amine nitrogen is severely reduced. EDC (carbodiimide) intermediates are often not reactive enough to overcome this barrier before hydrolyzing.

  • The Fix: You must upgrade to "onium" reagents (HATU or COMU) or convert to an acid chloride.

    • HATU/HOAt: The 7-azabenzotriazole moiety creates a highly reactive active ester that accelerates the reaction via the neighboring group effect (pyridine nitrogen assists the amine approach).

    • Acid Chloride: If HATU fails, convert the benzoic acid to benzoyl chloride using oxalyl chloride/DMF (catalytic). This is the "nuclear option" for steric/electronic resistance.

Troubleshooting Workflow: Coupling Reagent Selection

CouplingLogic Start Start: Benzamide Coupling CheckAmine Check Aniline Nucleophilicity Start->CheckAmine IsPoor Is Aniline Electron-Poor (e.g., NO2, CF3, F)? CheckAmine->IsPoor Standard Use EDC/HOBt or T3P (Standard) IsPoor->Standard No (Electron Rich) Advanced Use HATU/DIEA (Enhanced Reactivity) IsPoor->Advanced Yes (Deactivated) Nuclear Convert to Acid Chloride (SOCl2 or (COCl)2) Advanced->Nuclear If HATU Fails

Figure 1: Decision tree for selecting coupling reagents based on aniline electronics. Note that acid chlorides are highly reactive but less tolerant of other functional groups.

Module 2: Structural Characterization (NMR)

Core Issue: Broad or split peaks in


 NMR spectra at room temperature.
Q: My LC-MS shows a single pure peak, but my NMR shows split peaks (doubling). Is my compound impure?

A: Likely not. You are observing rotamers .

  • The Mechanism: The

    
     bond in benzamides has significant double-bond character due to resonance contribution from the phenyl ring and the carbonyl oxygen. This creates a high rotational energy barrier (
    
    
    
    ). At room temperature (298 K), the rotation is slow on the NMR timescale, causing the
    
    
    -substituents (cis and trans to the carbonyl) to appear as distinct signals.
  • The Validation Protocol (VT-NMR):

    • Prepare the sample in DMSO-

      
       (high boiling point).
      
    • Run a standard scan at 25°C.

    • Heat the probe to 80°C or 100°C and re-scan.

    • Result: If the split peaks coalesce into sharp singlets, it is a rotameric effect, not an impurity.

Data: Solvent Effects on Rotamer Resolution

SolventViscosityEffect on CoalescenceRecommendation
CDCl

LowLowOften shows broad/split peaks. Poor for benzamides due to solubility.
DMSO-

HighHighPreferred. High boiling point allows heating to >100°C to pass the coalescence temperature (

).
Methanol-

MediumMediumGood for solubility, but low boiling point limits VT experiments.
Module 3: Biological Assay Stability

Core Issue: Compound precipitation in PBS/Media or "Brick Dust" behavior.

Q: My benzamide precipitates immediately upon dilution into the assay buffer. How do I fix this?

A: Benzamides are notorious "brick dust" molecules—they are planar and stack efficiently in the solid state, leading to high lattice energy and poor aqueous solubility.

  • The Mechanism: The flat benzene ring conjugated to the amide plane allows tight

    
     stacking. Water cannot easily break this crystal lattice.
    
  • Formulation Strategy:

    • Disrupt Planarity: If you are still in the design phase, introduce an ortho-substituent (e.g., -Me, -F) on the phenyl ring. This forces the amide bond to twist out of plane, breaking the stacking and significantly improving solubility (often 10-50x).

    • Assay Additives: Do not rely on pure DMSO stocks. Use a co-solvent system or cyclodextrins.[1]

Q: Is my benzamide hydrolyzing in the assay?

A: Benzamides are generally stable to hydrolysis at physiological pH (7.4). However, if your compound has strong electron-withdrawing groups (e.g., p-nitrobenzamide), the carbonyl carbon becomes highly electrophilic.

  • Check: Run a stability assay in PBS at 37°C for 24 hours. Analyze by LC-MS. If you see the mass of the benzoic acid parent (

    
    ), hydrolysis is occurring.
    
Solubility Optimization Workflow

Solubility Problem Precipitation in PBS Strategy1 Chemical Mod: Add Ortho-Substituent Problem->Strategy1 Design Phase Strategy2 Formulation: Use HP-beta-Cyclodextrin Problem->Strategy2 Screening Phase Mechanism Twist Bond -> Lower Lattice Energy Strategy1->Mechanism

Figure 2: Strategies to overcome "Brick Dust" insolubility in benzamide derivatives.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Definitive guide on coupling reagents including HATU/HOAt mechanisms).

  • Reich, H. J. (2023). Dynamic NMR - Rotational Barriers. University of Wisconsin-Madison Chemistry. (Detailed explanation of coalescence temperature and amide bond rotation).

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1554. (Seminal paper on "breaking planarity" to fix benzamide solubility).

  • Diness, F., et al. (2018).[2] Synthesis and Stability of Strongly Acidic Benzamide Derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530.[2] (Data on hydrolysis stability under acidic/basic conditions).

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-Amino-2-hydroxyiminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction outcomes. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure your success.

Introduction

N-(2-Amino-2-hydroxyiminoethyl)benzamide is an amidoxime derivative of a benzamide, a structural motif of interest in medicinal chemistry for its potential as a nitric oxide donor and its role in various biological activities. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide provides a logical, step-by-step approach to the synthesis, focusing on the two critical transformations: the initial benzoylation of a nitrile-containing amine and the subsequent conversion of the nitrile to an amidoxime.

Proposed Synthetic Pathway

The most direct and plausible route involves a two-step synthesis starting from 2-aminoacetonitrile. This pathway first protects the amine via benzoylation and then converts the nitrile functionality into the desired amidoxime.

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Amidoxime Formation A 2-Aminoacetonitrile C N-(cyanomethyl)benzamide (Intermediate) A->C Base (e.g., Pyridine or aq. NaOH) DCM or Biphasic System 0°C to RT B Benzoyl Chloride B->C E N-(2-Amino-2-hydroxyiminoethyl)benzamide (Final Product) C->E Base (e.g., Na2CO3 or K2CO3) Solvent (e.g., EtOH/Water) RT to Reflux D Hydroxylamine Hydrochloride (NH2OH·HCl) D->E

Caption: Proposed two-step synthesis of the target compound.

Part A: Synthesis of N-(cyanomethyl)benzamide (Intermediate)

The first critical step is the selective N-benzoylation of 2-aminoacetonitrile. This is typically achieved using a Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1]

Experimental Protocol: N-Benzoylation
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-aminoacetonitrile hydrochloride (1.0 eq.) and a suitable anhydrous solvent like dichloromethane (DCM).

  • Base Addition: Add a base (e.g., triethylamine or pyridine, 2.2 eq.) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Dissolve benzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the 2-aminoacetonitrile spot.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Guide & FAQs for Step 1

This section addresses common issues encountered during the benzoylation step.

G start Low or No Yield of N-(cyanomethyl)benzamide q1 Was the benzoyl chloride fresh? start->q1 Check Reagents q2 Were anhydrous conditions maintained? start->q2 Check Conditions q3 Was the base appropriate and sufficient? start->q3 Check Stoichiometry q4 Was stirring efficient? start->q4 Check Physical Setup sol1 Hydrolysis to Benzoic Acid. Solution: Use fresh, properly stored benzoyl chloride. Handle under inert gas. q1->sol1 No q2->sol1 No sol2 Amine Protonation. Solution: Use >2 eq. of a non-nucleophilic base (e.g., TEA) to neutralize HCl byproduct and the starting salt. q3->sol2 No sol3 Poor Mixing / Heterogeneity. Solution: Ensure vigorous stirring. If precipitation occurs, add more solvent to maintain a mobile slurry. q4->sol3 No

Caption: Troubleshooting flowchart for low yield in Step 1.

Q1: My reaction yield is very low, and I've isolated a white solid that is not my product. What happened? A1: The most likely culprit is the hydrolysis of benzoyl chloride into benzoic acid.[2] Benzoyl chloride is highly reactive with water, including atmospheric moisture. This side reaction consumes your starting material and produces benzoic acid, which is unreactive towards the amine. To prevent this, always use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Washing the crude product with a cold, dilute solution of sodium bicarbonate during work-up will remove the acidic benzoic acid impurity.[1]

Q2: My TLC shows two new spots, and the mass spectrum suggests a higher molecular weight byproduct. What is it? A2: This is likely due to over-acylation (diacylation) of the product. While the amide nitrogen is much less nucleophilic than the starting amine, under certain conditions, it can be acylated to form an imide. To prevent this, add the benzoyl chloride dropwise and slowly to the amine solution to avoid localized high concentrations. Maintaining a low reaction temperature (0-5 °C) during the addition is also critical.[1]

Q3: The reaction mixture became a thick, unstirrable slurry. How can I avoid this? A3: Rapid precipitation of the benzamide product can make stirring difficult, leading to an incomplete reaction.[1] Ensure you are using a sufficient volume of solvent to maintain a stirrable slurry. For larger-scale reactions, switching from a magnetic stirrer to a mechanical overhead stirrer may be necessary to ensure efficient mixing.

Part B: Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

This step involves the conversion of the nitrile group in the intermediate into an amidoxime using hydroxylamine. This reaction is sensitive to pH and requires careful control to maximize yield and minimize side reactions.

Experimental Protocol: Amidoxime Formation
  • Reaction Setup: In a round-bottom flask, dissolve the N-(cyanomethyl)benzamide intermediate (1.0 eq.) in a suitable solvent, such as a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5 eq.) to the solution.[3] The base is crucial for neutralizing the hydrochloride salt and generating the free hydroxylamine nucleophile.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction by TLC until the starting nitrile is consumed. The product is typically much more polar.

  • Work-up: Once complete, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, carefully neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). The polar nature of the product can sometimes make extraction challenging.

  • Purification: The crude product can be purified by recrystallization. Due to its polarity, a polar solvent system like ethanol/water or methanol/diethyl ether might be effective.[3] If necessary, column chromatography on silica gel can be performed, but a polar eluent system (e.g., DCM/methanol or ethyl acetate/methanol) will be required.[4]

Troubleshooting Guide & FAQs for Step 2

This section addresses common issues encountered during the amidoxime formation.

G start Incomplete Conversion to Amidoxime q1 Was the hydroxylamine hydrochloride fresh? start->q1 Check Reagents q2 Was the pH of the reaction optimal? start->q2 Check Conditions q3 Was the temperature too high? start->q3 Check Temperature sol1 Degraded Reagent. Solution: Use freshly opened or properly stored NH2OH·HCl. q1->sol1 No sol2 Suboptimal pH. Solution: Ensure correct stoichiometry of base. Reaction is often optimal at a slightly basic to neutral pH. [4] q2->sol2 No sol3 Side Reactions Occurring. Solution: Nitrile hydrolysis or product degradation can occur. Avoid excessive heat. Run reaction at the lowest effective temperature. q3->sol3 Yes

Caption: Troubleshooting flowchart for incomplete reaction in Step 2.

Q1: The reaction is stalled, and a significant amount of starting material remains. What should I do? A1: Incomplete conversion is a common issue in oxime synthesis. Several factors could be at play:

  • Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Ensure you are using a fresh, high-quality reagent.[3]

  • Insufficient Base: The reaction requires a base to free the hydroxylamine from its hydrochloride salt. Ensure you have added a sufficient molar equivalent of a base like potassium or sodium carbonate.[3] The pH of the reaction mixture is crucial for the formation of the oxime.[3]

  • Temperature/Time: If the reaction is slow at room temperature, gently heating the mixture may be necessary. Increase the reaction time and continue to monitor by TLC.[5]

Q2: My final product is difficult to purify and seems to be contaminated with a carboxylic acid. What could be the cause? A2: This suggests a side reaction where the nitrile group is hydrolyzing to a carboxylic acid, or the intermediate amide is hydrolyzing to benzoic acid. This is more likely to occur under harsh pH conditions (strongly acidic or basic) or at elevated temperatures for prolonged periods. Stick to the recommended reaction conditions and avoid unnecessarily harsh work-up procedures to minimize hydrolysis.

Q3: The product is very soluble in water, making extraction difficult. How can I isolate it? A3: The amidoxime functional group is quite polar and can impart significant water solubility. If direct extraction with solvents like ethyl acetate is inefficient, you may need to saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in the aqueous phase and improve extraction efficiency. Alternatively, evaporating the aqueous layer (if the product is stable) or using a continuous liquid-liquid extractor may be necessary. For purification, reverse-phase chromatography could also be a viable alternative to normal-phase silica gel chromatography.

Summary of Optimized Reaction Parameters
ParameterStep 1: N-BenzoylationStep 2: Amidoxime Formation
Key Reagents 2-Aminoacetonitrile, Benzoyl ChlorideN-(cyanomethyl)benzamide, NH₂OH·HCl
Base Triethylamine, Pyridine, or aq. NaOHK₂CO₃ or Na₂CO₃[3]
Solvent Anhydrous DCM, Toluene, or Biphasic SystemEthanol/Water, Methanol[5][6]
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Molar Ratio Amine:Acyl Chloride:Base ≈ 1:1.05:2.2Nitrile:NH₂OH·HCl:Base ≈ 1:1.5:1.5
Reaction Time 4-12 hours6-24 hours
Key Pitfalls Hydrolysis of benzoyl chloride[2]Suboptimal pH, reagent degradation[3]
References
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, Vol. 19, No. 3 (2007). Available at: [Link]

  • Oxime Formation Step Optimization - Slideshare. Available at: [Link]

  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT. Available at: [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. Available at: [Link]

  • Purification of the product - Scholars Research Library. Available at: [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. Available at: [Link]

Sources

Technical Support Center: N-(2-Amino-2-hydroxyiminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource. It moves beyond generic advice to address the specific physicochemical friction points created by the amidoxime (


) and benzamide  functionalities co-existing in your target molecule.

Topic: Purification & Stability Optimization Document ID: TS-AMDX-2026-03 Status: Active

Executive Summary: The "Deceptive Stability"

N-(2-Amino-2-hydroxyiminoethyl)benzamide presents a classic "Janus" problem in organic purification. The benzamide portion suggests a stable, crystallizable solid, while the aliphatic amidoxime tail introduces high polarity, metal chelating capability, and thermal sensitivity.

Most researchers fail not during the synthesis, but during the workup , where standard protocols (rotary evaporation at


, silica columns) trigger degradation or irreversible adsorption.

Module 1: Thermal Instability & The "Drying" Trap

Issue: Purity decreases after concentration on a rotary evaporator, or the solid turns into a gum upon drying.

The Mechanism: Thermal Dehydration & Rearrangement

The amidoxime group is thermally labile. Unlike simple amides, amidoximes can undergo Tiemann rearrangement or dehydrate back to the nitrile precursor under heat, especially if trace acid is present. Furthermore, if your crude mixture contains any residual esters or activated acids, the amidoxime will cyclize to form a 1,2,4-oxadiazole impurity.

Protocol: Low-Temperature Isolation

Do not treat this molecule like a standard organic intermediate.

  • Temperature Limit: Never exceed

    
      on the water bath.
    
  • The Lyophilization Standard:

    • Instead of rotavaping to dryness, concentrate the organic fraction until it is a wet slurry.

    • Re-dissolve in a mixture of t-Butanol/Water (4:1) .

    • Freeze and lyophilize (freeze-dry).

    • Why? Sublimation removes solvent without supplying the activation energy required for rearrangement or cyclization.

Module 2: Chromatography Troubleshooting (The "Ghost Peak")

Issue: The compound streaks/tails on silica gel (TLC/Flash), or recovery is suspiciously low (<60%).

The Cause: Silanol Interaction

The basic nitrogen of the amidoxime (


) and the acidic proton of the oxime (

) create a zwitterionic-like interaction with the acidic silanol groups (

) on standard silica. This causes irreversible binding (low yield) and peak tailing (poor purity).
Solution A: Mobile Phase Modifiers (Normal Phase)

Standard MeOH/DCM gradients are insufficient. You must suppress silanol ionization or block basic sites.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.
    
  • Column Choice: Switch to Amine-functionalized Silica (e.g.,

    
    -silica). This eliminates the need for mobile phase modifiers and prevents the "sticking" effect.
    
Solution B: Reverse Phase (The Superior Method)

Given the polarity of the "hydroxyiminoethyl" chain, C18 chromatography is often cleaner.

  • Buffer: Use 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 8).

  • Gradient: 5% to 60% Acetonitrile in Water.

  • Note: The high water solubility of this molecule makes C18 the preferred method for removing non-polar benzamide byproducts.

Module 3: Metal Scavenging (The Hidden Contaminant)

Issue: The product has a persistent color (pink/brown) despite NMR showing reasonable purity, or yields vary wildly between glass and steel reactors.

The Cause: Chelation

Amidoximes are industrial-grade chelators (used to extract Uranium from seawater). Your molecule will strip Iron, Nickel, or Copper ions from stainless steel spatulas, needles, or old hydrogenation catalysts.

Protocol: Demetallation

If you suspect metal contamination (colored complex):

  • Dissolve the crude in EtOAc/MeOH .

  • Add SiliaMetS® Thiol or EDTA-functionalized silica scavenger resin.

  • Stir for 30 mins at room temperature.

  • Filter through a 0.2

    
    m PTFE frit.
    
  • Result: The filtrate should clear, removing the paramagnetic impurities that broaden your NMR signals.

Visual Guide: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Check TLC/LCMS Analysis Start->Check Decision1 Major Impurity Type? Check->Decision1 PathA Non-Polar Byproducts (Starting Nitrile/Benzamide) Decision1->PathA High Rf PathB Polar/Baseline Impurities (Salts/Acids) Decision1->PathB Low Rf PathC Colored/Metal Complex Decision1->PathC Pink/Brown ActionA Acid-Base Extraction (Wash organic w/ 1M HCl) PathA->ActionA ActionB Reverse Phase (C18) 0.1% Formic Acid PathB->ActionB ActionC Resin Scavenging (Thiol/EDTA) PathC->ActionC Final Lyophilization (tBuOH/H2O) ActionA->Final ActionB->Final ActionC->Final

Caption: Decision tree for selecting the purification vector based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this compound? It keeps oiling out. A: Yes, but standard "heat and cool" methods often fail due to the low melting point and high polarity.

  • Try "Anti-Solvent Crashing": Dissolve the compound in a minimum amount of Methanol or DMSO (room temperature). Slowly add Diisopropyl Ether (DIPE) or Heptane with vigorous stirring. The product should precipitate as a white solid. Avoid heating the crystallization mixture to prevent degradation [1].

Q2: My NMR shows a split peak for the oxime proton. Is it impure? A: Not necessarily.[1] Amidoximes often exist as E/Z isomers in solution. You may see two sets of signals. Run a variable-temperature NMR (e.g., at


); if the peaks coalesce, it is a single pure compound exhibiting isomerism, not an impurity.

Q3: Why does the product turn into a hard glass after high-vac drying? A: This molecule likely has a low Glass Transition Temperature (


) and traps solvent easily.
  • Fix: Isolate as a hydrochloride salt (if compatible with your next step). Bubble HCl gas into an ethereal solution of the product. The HCl salt will be much more crystalline and stable than the free base.

References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization solvents for benzamide amidoximes and purification challenges.[1][4] Retrieved from

  • Biotage Application Notes. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from

  • Journal of Organic Chemistry. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (Discusses thermal cyclization risks). Retrieved from

  • Waters Corporation. (2025). Assessing the Chromatographic Performance of Small Polar Compounds (HILIC/Amide columns). Retrieved from

Sources

Technical Support Center: N-(2-Amino-2-hydroxyiminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Guide

Introduction: Understanding Your Molecule

Welcome to the technical support hub for N-(2-Amino-2-hydroxyiminoethyl)benzamide . To effectively handle this compound, it is critical to understand its chemical architecture.[1][2] It is structurally a hippuric acid derivative where the carboxylic acid has been replaced by an amidoxime group.[1]

Chemical Structure Breakdown:

  • Benzamide Head: Stable, lipophilic anchor (

    
    ).[1][2]
    
  • Ethyl Linker: Flexible spacer (

    
    ).[1][2]
    
  • Amidoxime Tail: The reactive center (

    
    ).[1]
    

Why this matters: While the benzamide portion is robust, the amidoxime moiety is the "weak link." It is sensitive to heat (cyclization), moisture (hydrolysis), and oxidation.[2] This guide focuses on preserving the integrity of this specific functional group.

Part 1: Storage & Stability (The "Pre-Experiment" Phase)

Master Storage Protocol

The shelf-life of this compound is directly correlated to moisture content and temperature.[1] Amidoximes are metastable precursors to 1,2,4-oxadiazoles; improper storage will catalyze this conversion.[1][2]

ParameterRecommendationTechnical Rationale
Temperature -20°C (Required) Retards thermal dehydration to the oxadiazole derivative.[1][2]
Atmosphere Inert Gas (Argon/N₂) Prevents oxidation of the N-OH bond.[1]
Moisture Desiccated (<10% RH) Moisture catalyzes hydrolysis back to the amide or acid forms.
Light Amber Vial / Dark The

bond can undergo photo-isomerization or radical degradation.[1]
Container Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers; amidoximes can act as nucleophiles.[1][2]
The "Thaw Rule"

CRITICAL: Never open a cold vial immediately.

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature for 30–60 minutes .

  • Why? Opening a cold vial causes condensation of atmospheric water onto the solid.[1] This invisible water layer will degrade the compound during subsequent freezing cycles.

Part 2: Solubilization & Solution Stability

Solvent Selection Matrix

This compound is amphiphilic but favors polar aprotic solvents due to the H-bond donor/acceptor nature of the amidoxime.

SolventSolubility RatingStability RiskRecommendation
DMSO Excellent (High) LowPrimary Choice. Store stocks at -20°C.
Ethanol GoodModerateUse for immediate experiments only.[1][2] Risk of trans-esterification/solvolysis over time.[1]
Water Poor to ModerateHigh Avoid for storage. Hydrolysis risk is significant at non-neutral pH.[1]
DMF ExcellentModerateAcceptable, but breakdown products of DMF (amines) can react with the compound.[2]
Preparation of Stock Solution (10 mM)
  • Step 1: Weigh the solid rapidly to minimize moisture uptake.[1]

  • Step 2: Dissolve in anhydrous DMSO (Water content <0.1%).[1]

  • Step 3: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes (monitor heat).[1][2]

  • Step 4: Aliquot immediately into single-use vials (e.g., 50 µL each) to avoid freeze-thaw cycles.

Part 3: Troubleshooting & Degradation Analysis

Diagnostic Workflow: "My Compound Changed"

If you observe a shift in retention time or a change in biological activity, use this guide to identify the degradation product.[2]

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Thermal Cyclization (caused by heat) and Hydrolysis (caused by moisture/pH).

DegradationPathways Compound N-(2-Amino-2-hydroxyiminoethyl) benzamide (Target Molecule) Oxadiazole 3-Phenyl-1,2,4-oxadiazol-5-ylmethylamine (Cyclization Product) Compound->Oxadiazole HEAT (>40°C) - H2O (Dehydration) Amide Hippuramide (Hydrolysis Intermediate) Compound->Amide H2O / Acid / Base - NH2OH (Slow) Acid Hippuric Acid (Final Hydrolysis Product) Amide->Acid H2O / Acid - NH3

Figure 1: Primary degradation pathways.[2] Red arrow indicates the most common thermal failure mode (cyclization).

Mass Spectrometry Forensics

Use LC-MS to diagnose the state of your sample.[1]

Observation (LC-MS)DiagnosisRoot CauseCorrective Action
Target Mass (M) Intact MoleculeN/AContinue experiment.
Mass [M - 18] Oxadiazole Formation Thermal damage or old DMSO stock.[1][2] Loss of water (

).[2]
Discard stock. Ensure fresh stock is kept cool.
Mass [M - 16] Amidine Formation Reduction of the N-OH bond (rare, usually requires reducing agents).[1][2]Check for reducing agents (DTT, TCEP) in buffer.[1][2]
Mass shift to ~179 Da Hydrolysis Conversion to Hippuric Acid derivatives.[1]Check pH of buffer.[1][2] Avoid extreme acid/base.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound? A: Absolutely not. The high heat (121°C) and pressure will instantly drive the dehydration reaction, converting your amidoxime into a 1,2,4-oxadiazole derivative [1].[2] Always filter-sterilize using a 0.22 µm PVDF or PTFE membrane.[1]

Q2: Is the compound cell-permeable? A: Generally, yes.[1][2] Amidoximes are often used as prodrugs for amidines because the N-OH group reduces basicity and increases lipophilicity, improving membrane transport [2].[1][2] Once inside the cell, it may be metabolized.[2]

Q3: My solution turned yellow. Is it still good? A: A slight yellowing in DMSO is common for nitrogenous aromatics upon storage, but dark yellow or orange indicates significant photo-oxidation or degradation.[1][2] Verify purity via HPLC. If purity is <95%, discard.[1]

Q4: Can I use this in a buffer with pH 2.0? A: Short-term (minutes), yes. Long-term (hours/days), no. Amidoximes are relatively stable at neutral pH but the rate of hydrolysis to the carboxylic acid increases significantly at extreme pH levels [3].

References

  • Augustine, J. K., et al. (2009).[1][2] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes.[1][2] Tetrahedron Letters.[1][2] (Demonstrates thermal/chemical cyclization sensitivity).[2]

  • Clement, B. (2002).[1][2] Reduction of N-Hydroxylated Compounds: Amidoximes (N-Hydroxyamidines) as Prodrugs of Amidines.[1][2] Drug Metabolism Reviews.[1][2] (Explains prodrug properties and metabolic stability).[2]

  • Kalia, J., & Raines, R. T. (2008).[1][2] Hydrolytic Stability of Hydrazones and Oximes.[3] Angewandte Chemie International Edition.[1][2] (Fundamental data on C=N-OH bond hydrolysis kinetics).

  • PubChem. (n.d.).[1][2][4][5] Hippuric Acid (Structural Analog Data).[1][2] National Library of Medicine.[1] (Used for benzamide scaffold stability extrapolation).[2]

Sources

Technical Support Center: Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Amidoxime Synthesis from Nitriles Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Reaction Logic

You are attempting to synthesize


-(2-Amino-2-hydroxyiminoethyl)benzamide  (also known as hippuric amidoxime). This transformation involves the nucleophilic addition of hydroxylamine (

) to the nitrile group of

-(cyanomethyl)benzamide (hippuronitrile).

While theoretically straightforward, this reaction is a "competition system."[1] The nitrile carbon is electrophilic, but so is the carbonyl carbon of the benzamide moiety. Furthermore, the nitrile is prone to hydrolysis.[1] Success depends entirely on kinetically favoring the attack on the nitrile over the amide, while suppressing hydrolysis.

The Reaction Landscape

The following diagram maps the critical control points where your synthesis typically succeeds or fails.

ReactionPathways SM N-(Cyanomethyl)benzamide (Starting Material) Target TARGET AMIDOXIME N-(2-Amino-2-hydroxyiminoethyl)benzamide SM->Target Path 1: Nucleophilic Addition (Dry solvents, 60-80°C) Amide BYPRODUCT A: Amide (Hydrolysis) SM->Amide Path 2: Hydrolysis (Water present, pH < 7) Cleavage BYPRODUCT B: Cleavage (Benzohydroxamic acid) SM->Cleavage Path 3: Transamidation (Excess base, High T) NH2OH Hydroxylamine (Reagent) Oxadiazole BYPRODUCT C: 1,2,4-Oxadiazole (Cyclization) Target->Oxadiazole Path 4: Thermal Dehydration (T > 100°C, prolonged reflux)

Figure 1: Competitive reaction pathways. Path 1 is desired. Path 2 occurs in wet conditions. Path 3 occurs if the benzamide bond is attacked. Path 4 is a thermal decomposition product.

Troubleshooting Matrix

Use this guide to diagnose impurities observed in your LC-MS or NMR data.

Symptom / ObservationProbable Root CauseCorrective Action
High "Amide" Byproduct (Mass = Target - 15 amu)Hydrolysis of Nitrile. Water was present in the solvent or reagents.[1] Under basic conditions, nitriles hydrolyze to primary amides (

) faster than they react with

if water is high.[1]
1. Switch to anhydrous Ethanol or Methanol .2. Dry your hydroxylamine source. If using

, ensure the neutralizing base (e.g.,

) is dry.3. Avoid aqueous

(50% wt) if hydrolysis is dominant; generate free base in situ in alcohol.[1]
Benzamide Cleavage (Presence of Benzohydroxamic acid)Transamidation.

is a strong nucleophile and attacked the benzamide carbonyl instead of the nitrile. This happens when the reaction is too hot or too basic.
1. Lower reaction temperature (max 70°C).2. Reduce the equivalents of base. Ensure pH is ~8-9, not >11.3. Add

slowly to the nitrile solution rather than mixing all at once.
Low Conversion (Starting material remains)Poor Nucleophilicity. If using

, you may not have added enough base to liberate the free amine. The salt form (

) is non-nucleophilic.
1. Ensure Base :

ratio is at least 1:1 (molar).2. Increase equivalents of

(typically 1.5 - 3.0 eq are required to drive equilibrium).[1]
Product is an Oil/Gum (Hard to crystallize)Z/E Isomerism or Residual Solvent. Amidoximes form strong H-bonds with solvents (DMSO/EtOH) and exist as Z/E isomers, preventing lattice formation.[1]1. Triturate with non-polar solvent (Diethyl ether or Hexane) to induce precipitation.2. Recrystallize from minimal hot water/ethanol mix.3. Verify purity via HPLC; oils are often just solvent-trapped pure product.[1]
Unknown Impurity +18 mass Oxadiazole Formation. If the reaction ran too long at reflux, the amidoxime may have cyclized or condensed.1. Monitor reaction strictly by TLC/HPLC. Stop immediately upon consumption of starting material.2. Do not exceed 80°C.

Optimized Synthetic Protocol (The "Gold Standard")

This protocol is designed to minimize hydrolysis (Byproduct A) and transamidation (Byproduct B).[1]

Reagents:

  • 
    -(Cyanomethyl)benzamide (1.0 eq)[1]
    
  • Hydroxylamine Hydrochloride (

    
    ) (3.0 eq)[1]
    
  • Sodium Carbonate (

    
    ) (1.5 eq) or Triethylamine (3.0 eq)[1]
    
  • Solvent: Anhydrous Ethanol (0.5 M concentration relative to nitrile)[1]

Step-by-Step Workflow:

  • Free Base Generation (In-Situ):

    • In a round-bottom flask, suspend

      
       (3.0 eq) in anhydrous Ethanol.
      
    • Add

      
       (1.5 eq) or Triethylamine.[1] Stir at room temperature for 15–30 minutes.
      
    • Why? This liberates the active nucleophile (

      
      ) from the stable salt. Removing the salt byproduct (if 
      
      
      
      is used, NaCl precipitates) can be done by filtration, but is often unnecessary.[1]
  • Reaction Initiation:

    • Add the

      
      -(Cyanomethyl)benzamide (1.0 eq) to the hydroxylamine solution.[1]
      
    • Note: The reaction is often slightly exothermic.

  • Thermal Phase:

    • Heat the mixture to reflux (approx. 78°C) .

    • Monitor: Check TLC/HPLC every 2 hours. Most reactions complete in 4–8 hours.

    • Critical: Do not let it run overnight without monitoring; prolonged heating promotes oxadiazole formation.

  • Workup (Isolation):

    • Filter off any inorganic salts (

      
      ) while the solution is still warm (if carbonate was used).
      
    • Concentrate the filtrate under reduced pressure to roughly 20% of the original volume.

    • Precipitation: Add cold water or Diethyl Ether to the residue. The amidoxime should precipitate as a white/off-white solid.

    • If Oil Forms: Scratch the flask sides with a glass rod and cool in an ice bath to induce crystallization.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Frequently Asked Questions (FAQ)

Q: Can I use 50% aqueous Hydroxylamine solution instead of the HCl salt? A: Yes, but with caution. While it simplifies the setup (no base needed), the introduction of water significantly increases the risk of hydrolysis (converting your nitrile to a primary amide). If you use aqueous


, use a large excess of ethanol to dilute the water content and keep the temperature strictly controlled (60°C).

Q: My NMR shows split peaks. Is my product impure? A: Not necessarily. Amidoximes exhibit Z/E isomerism around the C=N double bond. In DMSO-


, you might see dual peaks for the 

or

protons.[1] Additionally, restricted rotation around the amide bond (rotamers) can complicate the spectra. Run a variable-temperature NMR (at 80°C) to see if the peaks coalesce, which confirms they are dynamic isomers rather than impurities.

Q: Why is the benzamide group stable? Shouldn't it react? A: Amides are generally much less reactive toward nucleophiles than nitriles. However, hydroxylamine is a "super-nucleophile" (alpha-effect).[1] The benzamide will react if you push the conditions (temperature >100°C or high pressure). By keeping the temp at reflux of ethanol (~78°C), you stay in the kinetic window where nitrile addition is fast, but amide cleavage is slow.[1]

Q: Safety Warning: Are there hazards with Hydroxylamine? A: YES. Free hydroxylamine is thermally unstable.

  • Never distill free hydroxylamine to dryness; it can explode.

  • Ensure all traces of hydroxylamine are quenched (using dilute bleach or acetone) before disposing of waste.

  • Avoid contact with metal catalysts (Fe, Cu) during the reaction, as they catalyze decomposition.[1]

References

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969).[1] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.[3][4] Journal of the Chemical Society C: Organic, 861-864.

  • Vörös, A., Mucsi, Z., Finta, Z., et al. (2014).[1][3] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12, 8227-8234.[1]

  • Dunn, A. D., et al. (2009).[1] The synthesis of some novel amidoxime derivatives. Journal of Heterocyclic Chemistry. (General reference for amidoxime workup procedures).

  • Sandler, S. R., & Karo, W. (1983).[1] Organic Functional Group Preparations, Vol 3. Academic Press. (Standard text for functional group interconversion logic).

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of N-(2-Amino-2-hydroxyiminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's purity is a non-negotiable cornerstone of scientific integrity. The biological activity, safety, and reproducibility of experimental data are all directly contingent on the purity of the chemical entity under investigation. This guide provides an in-depth comparison of analytical methodologies for validating the purity of N-(2-Amino-2-hydroxyiminoethyl)benzamide, a molecule incorporating a benzamide, a primary amine, and a hydroxyimino (oxime) functional group.

Understanding the Analyte and Potential Impurities

N-(2-Amino-2-hydroxyiminoethyl)benzamide's structure presents unique analytical challenges. The presence of multiple functional groups, including a potentially stereogenic oxime (E/Z isomers), necessitates a comprehensive analytical strategy.

A likely synthetic route for this compound involves the reaction of a ketone precursor with hydroxylamine.[1] This pathway suggests several potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual ketone precursors or hydroxylamine.

  • Synthesis Byproducts: Products from side reactions.

  • (Z)-Isomer: The oxime functional group can exist as (E) and (Z) isomers. Depending on the synthetic conditions, the undesired isomer may be present as an impurity.[1]

  • Degradation Products: The compound's stability under various conditions may lead to the formation of degradants.

A robust purity validation workflow must be capable of separating and quantifying the active pharmaceutical ingredient (API) from all potential impurities.

Comparative Analysis of Key Analytical Methods

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic, spectroscopic, and thermal methods is essential for a comprehensive assessment.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[3] For N-(2-Amino-2-hydroxyiminoethyl)benzamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's polarity.

Expertise & Experience in Method Development: The choice of a C18 column is based on its wide applicability for separating moderately polar organic compounds.[4] The mobile phase, a mixture of acetonitrile and water with a pH modifier like formic or acetic acid, is selected to ensure good peak shape and resolution. The acid suppresses the ionization of any free amine groups, reducing peak tailing. UV detection is suitable due to the presence of the benzamide chromophore.

Trustworthiness Through Validation: An HPLC method's reliability is established through validation according to International Conference on Harmonisation (ICH) guidelines. This involves assessing parameters like linearity, precision, accuracy, and specificity.[4]

Experimental Protocol: RP-HPLC for Purity Determination

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-(2-Amino-2-hydroxyiminoethyl)benzamide.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler/ Injector filter->injector Inject column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Validation Workflow.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Measure of Purity

While HPLC provides a relative purity assessment (area percent), quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity value without the need for a specific reference standard of the analyte.[2][5] This makes it a powerful orthogonal technique.[6]

Expertise & Experience in Method Development: The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[5] By comparing the integral of a known analyte peak to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[7] The choice of internal standard is critical; it must be stable, of high purity, and have peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

Trustworthiness Through Internal Validation: The method's trustworthiness comes from the use of a certified internal standard and the fundamental physical principle that underpins NMR spectroscopy.[5]

Experimental Protocol: Quantitative ¹H NMR for Absolute Purity

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-(2-Amino-2-hydroxyiminoethyl)benzamide and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of the protons.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation[5]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

qNMR_Workflow start Start prep Accurately weigh analyte and internal standard start->prep dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire 1H NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate non-overlapping peaks (analyte and standard) process->integrate calculate Calculate absolute purity using the qNMR equation integrate->calculate end End calculate->end

Quantitative NMR (qNMR) Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When unknown peaks are detected in the HPLC chromatogram, LC-MS is the ideal technique for their identification.[8] By providing mass-to-charge ratio (m/z) information, MS can help elucidate the structures of impurities.[9][10]

Expertise & Experience in Method Development: The HPLC method developed for purity analysis can often be directly coupled to a mass spectrometer.[11] High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[9]

Trustworthiness Through Structural Elucidation: The ability to identify impurities provides a deeper level of process understanding and is a critical component of regulatory submissions.[12]

Experimental Protocol: LC-MS for Impurity Identification

  • LC Conditions: Use the same HPLC method as described for purity analysis.

  • MS Detector: Electrospray Ionization (ESI) is a suitable ionization technique for this polar molecule.

  • Mass Analyzer: A high-resolution mass spectrometer is preferred.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak.

    • Use the accurate mass data to generate potential elemental compositions.

    • If possible, perform fragmentation (MS/MS) experiments to obtain structural information.

Thermal Analysis (DSC & TGA): Assessing Physicochemical Properties

Thermal analysis techniques provide valuable information about the physicochemical properties of a material, including its purity and thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[13] For a pure crystalline solid, DSC will show a sharp melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity.[14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] This is useful for determining the presence of residual solvents or water and assessing the thermal stability and decomposition profile of the compound.

Expertise & Experience in Method Development: The combination of DSC and TGA provides a more complete thermal profile. For example, a mass loss observed in TGA at a temperature below the melting point observed in DSC could indicate the presence of a volatile impurity or solvent.

Experimental Protocol: Thermal Analysis

ParameterDSCTGA
Sample Size 2-5 mg5-10 mg
Heating Rate 10°C/min10°C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Temperature Range 25°C to 300°C (or above melting)25°C to 500°C

Comparison Summary

Analytical TechniquePrimary PurposeInformation ObtainedAdvantagesLimitations
HPLC-UV Purity & Impurity QuantificationRelative purity, number of impurities, retention times.High resolution, robust, widely available.[3]Requires a reference standard for quantification, chromophore needed for UV detection.[11]
qNMR Absolute Purity DeterminationAbsolute purity, structural confirmation.No specific analyte standard needed, non-destructive.[2]Lower sensitivity than HPLC, requires a pure internal standard.
LC-MS Impurity IdentificationMolecular weight and structure of impurities.High sensitivity and specificity for identification.[9]More complex instrumentation, quantification can be challenging.
DSC Purity Estimation & Thermal EventsMelting point, phase transitions, purity estimation.Small sample size, fast analysis.[14]Only applicable to crystalline solids, less accurate for low impurity levels.
TGA Thermal Stability & CompositionDecomposition temperature, residual solvents/water.Quantitative information on mass loss.[15]Does not identify the components that are lost.

A Synergistic and Self-Validating Approach

The most robust and trustworthy validation of N-(2-Amino-2-hydroxyiminoethyl)benzamide purity is achieved by combining these orthogonal techniques.

Synergistic_Approach Compound N-(2-Amino-2-hydroxyiminoethyl)benzamide Purity Validation HPLC HPLC (Relative Purity) Compound->HPLC Separation qNMR qNMR (Absolute Purity) Compound->qNMR Quantification Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Physicochemical Properties LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns

Synergistic Workflow for Purity Validation.
  • Initial Assessment with HPLC: Use HPLC to establish a purity profile, quantify impurities by area percent, and assess for potential isomers.

  • Absolute Purity with qNMR: Confirm the purity value obtained from HPLC with the absolute purity determined by qNMR. A good correlation between these two results provides high confidence.

  • Impurity Identification with LC-MS: Use LC-MS to identify any significant impurities detected by HPLC. This is crucial for understanding the impurity profile and for regulatory purposes.

  • Physicochemical Characterization with Thermal Analysis: Use DSC and TGA to confirm the melting point, assess for polymorphism, and quantify any residual volatile components.

This multi-pronged approach ensures that the purity of N-(2-Amino-2-hydroxyiminoethyl)benzamide is not just measured, but thoroughly understood and validated, providing a solid foundation for subsequent research and development activities.

References

  • MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

  • Google Patents. (n.d.). WO2000032562A1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • PubChem. (n.d.). 2-amino-N-(2-aminoethyl)benzamide. Available at: [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available at: [Link]

  • PMC. (2022, August 15). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Available at: [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Nanalysis. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Available at: [Link]

  • EPA. (2025, October 15). N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Available at: [Link]

  • AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Available at: [Link]

  • Google Patents. (n.d.). CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.
  • Google Patents. (n.d.). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • PubMed. (2011, November-December). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Available at: [Link]

  • PMC. (2023, March 8). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Available at: [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available at: [Link]

  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Available at: [Link]

  • Preprints.org. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids. Available at: [Link]

Sources

Technical Comparison Guide: N-(2-Amino-2-hydroxyiminoethyl)benzamide vs. Conventional HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of N-(2-Amino-2-hydroxyiminoethyl)benzamide —a representative of the Amidoxime-based Zinc Binding Group (ZBG) class—against established HDAC inhibitor (HDACi) standards such as Vorinostat (SAHA) and Entinostat (MS-275) .

Executive Summary: The Strategic Shift in Zinc Binding Groups

N-(2-Amino-2-hydroxyiminoethyl)benzamide represents a pivotal shift in HDAC inhibitor design, moving away from the potent but metabolically labile hydroxamic acids (e.g., SAHA) and the slow-binding amino-benzamides (e.g., MS-275). This compound utilizes an Amidoxime (


)  moiety as a bioisostere for the hydroxamic acid ZBG.

While hydroxamic acids offer nanomolar potency via strong bidentate zinc chelation, they suffer from poor pharmacokinetics (PK) due to rapid hydrolysis and glucuronidation. Conversely, amino-benzamides offer excellent stability and Class I selectivity but often exhibit slower binding kinetics. The amidoxime-based N-(2-Amino-2-hydroxyiminoethyl)benzamide aims to bridge this gap, offering improved hydrolytic stability while maintaining a chelation mode similar to hydroxamates.

Quick Comparison Matrix
FeatureAmidoxime (Subject) Hydroxamate (SAHA) Amino-Benzamide (MS-275)
Zinc Binding Group Amidoxime (

)
Hydroxamic Acid (

)
2-Aminoanilide
Binding Mode Bidentate (weaker)Bidentate (strong)Monodentate / Cavity Binding
Isoform Selectivity Pan-HDAC (Class I/IIb)Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2, 3)
Metabolic Stability High (Resistant to hydrolysis)Low (Rapid glucuronidation)High (Stable in plasma)
Potency (

)
Micromolar (

)
Nanomolar (

)
Nanomolar (

)
Toxicity Profile Low mutagenicity potentialPotential mutagenicity (Ames+)Generally well-tolerated

Mechanistic Analysis: Zinc Binding Architectures

The core differentiator lies in the interaction with the catalytic


 ion at the bottom of the HDAC active site.
The Hydroxamate Standard (SAHA)

Vorinostat (SAHA) inserts its long aliphatic chain into the lysine tunnel. The terminal hydroxamic acid forms a classic five-membered chelate ring with the zinc ion, displacing the water molecule. This binding is high-affinity but non-selective across isoforms.

The Benzamide Standard (MS-275)

Entinostat (MS-275) does not chelate zinc in the traditional sense. Instead, it binds to a unique "foot pocket" adjacent to the zinc ion, found primarily in Class I HDACs (HDAC 1, 2, 3). The amino group forms a coordination bond, but the bulk of the affinity comes from hydrophobic interactions within this pocket, conferring high selectivity but slower "on-rate" kinetics.

The Amidoxime Alternative (Subject)

N-(2-Amino-2-hydroxyiminoethyl)benzamide utilizes the amidoxime group.

  • Mechanism: The oxime oxygen and the amine nitrogen can coordinate zinc. However, the

    
     of the amidoxime (
    
    
    
    ) is higher than that of hydroxamic acid (
    
    
    ), making deprotonation (required for optimal binding) less favorable at physiological pH.
  • Advantage: The

    
     bond confers rigidity and resistance to the hydrolytic enzymes that rapidly degrade hydroxamates.
    
  • Bioactivation: Amidoximes can also act as prodrugs , metabolically reduced to amidines or hydrolyzed to hydroxamic acids in specific cellular contexts, potentially acting as a "slow-release" mechanism for active inhibition.

Visualization: Zinc Binding Topologies

ZBG_Mechanism cluster_0 HDAC Active Site Interaction cluster_SAHA Hydroxamate (SAHA) cluster_MS275 Benzamide (MS-275) cluster_Amidoxime Amidoxime (Subject) Zn Catalytic Zinc (Zn2+) SAHA Vorinostat (-CONHOH) SAHA->Zn Bidentate Chelation (Strong, Fast) Stability Metabolic Stability SAHA->Stability Low (Hydrolysis) MS275 Entinostat (2-Aminoanilide) MS275->Zn Monodentate + Foot Pocket Occ. MS275->Stability High Amidoxime N-(2-Amino-2-hydroxyiminoethyl)benzamide (-C(=NOH)NH2) Amidoxime->Zn Bidentate Chelation (Moderate, Stable) Amidoxime->Stability High (Resistant)

Caption: Comparative binding modes of Hydroxamate, Benzamide, and Amidoxime inhibitors within the HDAC active site.

Experimental Performance Analysis

To rigorously evaluate N-(2-Amino-2-hydroxyiminoethyl)benzamide against SAHA and MS-275, the following experimental data points are critical.

In Vitro HDAC Inhibition ( )

The amidoxime derivative typically exhibits lower intrinsic potency than the hydroxamate due to the weaker zinc coordination strength of the neutral amidoxime species.

CompoundHDAC1 (

)
HDAC3 (

)
HDAC6 (

)
Selectivity Profile
SAHA



Pan-HDAC (Non-selective)
MS-275



Class I Selective (HDAC 1, 2, 3)
Amidoxime



Moderate Pan-HDAC / Class IIb bias

Note: Data for the Amidoxime represents the typical range for N-substituted benzamide amidoximes.

Cellular Acetylation Assays (Western Blot)

While biochemical


 values may appear weaker, cellular efficacy often tells a different story due to permeability  and stability .
  • Target: Acetylation of Histone H3 (Lys9/Lys14) and Tubulin.

  • Observation: SAHA induces rapid hyperacetylation (within 2-4 hours) which fades as the drug is metabolized. Amidoxime derivatives often show a sustained acetylation profile (>24 hours) due to metabolic resistance.

Validated Experimental Protocols

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine


 values for the Amidoxime compound vs. SAHA.
  • Reagents:

    • Recombinant HDAC1 and HDAC6 enzymes.

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (Trypsin/Protease).

  • Workflow:

    • Step 1: Dilute N-(2-Amino-2-hydroxyiminoethyl)benzamide in DMSO (10-point dose-response, range 1 nM to 100

      
      ).
      
    • Step 2: Incubate compound with HDAC enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ) for 15 mins at 37°C.
      
    • Step 3: Add Fluorogenic substrate (

      
      ) and incubate for 30 mins.
      
    • Step 4: Add Developer solution to release the fluorophore from deacetylated substrate. Incubate 15 mins.

    • Step 5: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

    • Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to calculate

      
      .
      
Protocol B: Cellular Histone Acetylation Analysis (Western Blot)

Objective: Assess cellular potency and stability.

  • Cell Culture: Treat HCT116 or HeLa cells with compounds (Amidoxime @ 5

    
    , SAHA @ 1 
    
    
    
    , MS-275 @ 1
    
    
    ) for 6, 12, and 24 hours.
  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors and 1

    
     TSA  (to prevent post-lysis deacetylation).
    
  • Separation: Run 20

    
     protein on 4-12% Bis-Tris SDS-PAGE.
    
  • Detection:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/14) [Rabbit, 1:1000], Anti-Acetyl-Tubulin [Mouse, 1:2000].

    • Loading Control: Anti-GAPDH or Anti-Total H3.

  • Quantification: Normalize Acetyl-H3 signal to Total H3 signal using densitometry.

Visualization: Experimental Workflow

Experimental_Workflow cluster_Assay In Vitro Potency (IC50) cluster_Cell Cellular Efficacy Prep Compound Dilution (DMSO) Incubate Enzyme Incubation (15 min) Prep->Incubate Substrate Add Substrate (Boc-Lys-AMC) Incubate->Substrate Read Fluorescence Read (Ex360/Em460) Substrate->Read Quant Densitometry Normalization Read->Quant Correlate Potency vs Efficacy Treat Cell Treatment (6h, 12h, 24h) Lysis Lysis (+TSA) Treat->Lysis WB Western Blot (Ac-H3 / Ac-Tubulin) Lysis->WB WB->Quant

Caption: Integrated workflow for biochemical potency and cellular efficacy validation.

Conclusion & Strategic Recommendation

N-(2-Amino-2-hydroxyiminoethyl)benzamide is not a direct replacement for SAHA in terms of raw potency, nor does it match the Class I selectivity of MS-275. Instead, it serves as a stabilized scaffold for long-duration experiments where the rapid metabolism of hydroxamates is a confounding factor.

  • Use SAHA when: Maximum potency and broad-spectrum inhibition are required for short-term (<12h) assays.

  • Use MS-275 when: Specific interrogation of epigenetic gene regulation (Class I) is needed without cytoskeletal effects (HDAC6).

  • Use Amidoxime (Subject) when: Investigating metabolic stability , prodrug strategies , or when a "slow-release" inhibition profile is desired to mimic chronic dosing regimens in vitro.

References
  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Suzuki, T., et al. (2005). Design, synthesis, and biological activity of novel HDAC inhibitors with a benzamide structure. Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Botta, C., et al. (2011).[1] Oxime amides as a novel zinc binding group in histone deacetylase inhibitors: synthesis, biological activity, and computational evaluation.[1] Journal of Medicinal Chemistry, 54(7), 2165-2182. Link

  • Lessene, G., et al. (2013). Structure-guided design of benzamide histone deacetylase inhibitors with potency and selectivity. Nature Chemical Biology, 9, 113-119. Link

Sources

"comparative analysis of benzamide derivatives in cancer therapy"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Benzamide Derivatives in Cancer Therapy: A Technical Guide to Class I HDAC Inhibitors

Epigenetic dysregulation is a fundamental driver of oncogenesis. Among the primary epigenetic modulators, Histone Deacetylases (HDACs) have emerged as critical therapeutic targets. While first-generation pan-HDAC inhibitors (such as Vorinostat and Romidepsin) demonstrated clinical efficacy, their broad-spectrum activity often leads to dose-limiting toxicities, including severe thrombocytopenia and fatigue[1].

Benzamide derivatives—specifically ortho-aminoanilides—represent a highly refined, second-generation approach. By selectively targeting Class I HDACs (HDAC1, 2, and 3), these compounds balance robust chromatin remodeling with a significantly improved therapeutic index[2]. As a Senior Application Scientist, I have structured this guide to dissect the structural causality of these compounds, benchmark their biochemical performance, and outline self-validating experimental protocols for evaluating novel benzamide analogs in preclinical development.

Structural Causality: The Mechanism of Class I Selectivity

The defining feature of benzamide HDAC inhibitors is their unique pharmacophore, which dictates their isozyme selectivity. Unlike hydroxamic acids that indiscriminately chelate the catalytic zinc ion (Zn²⁺) across all HDAC classes, benzamides utilize a 2-aminoanilide zinc-binding group (ZBG)[3].

The Causality of Selectivity: The catalytic tunnel of Class I HDACs features a 14 Å internal cavity (often referred to as the "foot pocket") located immediately adjacent to the zinc ion[2]. The bulky aromatic rings of benzamide derivatives exploit this specific spatial geometry. They tightly bind HDAC1, 2, and 3 by occupying this foot pocket, while sterically clashing with the shallower catalytic pockets of Class IIa/IIb enzymes[2]. This structural lock-and-key mechanism is the direct cause of their targeted efficacy and reduced off-target toxicity.

G Benzamide Benzamide Derivative (e.g., Tucidinostat) FootPocket HDAC1/2/3 'Foot Pocket' (14 Å Cavity) Benzamide->FootPocket Steric Fit Zinc Zinc Ion Chelation (2-Aminoanilide ZBG) Benzamide->Zinc Chelates Chromatin Chromatin Relaxation (Histone Hyperacetylation) FootPocket->Chromatin Inhibits Deacetylation Zinc->Chromatin Blocks Catalysis GeneExp Gene Expression Alteration (p21 Upregulation) Chromatin->GeneExp Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induces Death

Mechanism of Class I selective benzamide HDAC inhibitors in cancer therapy.

Quantitative Benchmarking of Lead Benzamides

To rationally select a benzamide derivative for combination therapy or as a reference standard in drug discovery, researchers must understand their distinct isozyme profiling. Below is a comparative synthesis of the three leading clinical-stage benzamides: Entinostat , Tucidinostat , and Mocetinostat .

CompoundTarget SelectivityHDAC1 IC₅₀HDAC3 IC₅₀Clinical StatusKey Indications
Entinostat (MS-275) HDAC1, 3300 nM8,000 nMPhase II/IIIBreast Cancer[4][5]
Tucidinostat (Chidamide) HDAC1, 2, 3, 1095 nM67 nMApproved (CFDA/PMDA)PTCL, Breast Cancer[3][4]
Mocetinostat (MGCD0103) HDAC1, 2, 11< 1,000 nM~2,000 nMPhase IIHodgkin Lymphoma[4][6]

Data Interpretation: Tucidinostat demonstrates the most potent and balanced inhibition across HDAC1 and HDAC3, which correlates with its successful regulatory approval for Peripheral T-cell Lymphoma (PTCL)[4]. Entinostat exhibits a strong preference for HDAC1 over HDAC3, making it an excellent tool compound for isolating HDAC1-specific pathways[5].

Self-Validating Experimental Protocols

Generating reproducible epigenetic data requires protocols designed with internal causality. Benzamides behave differently in vitro than hydroxamic acids; failing to account for their unique kinetics will result in flawed data.

Protocol 1: In Vitro Fluorogenic Isozyme Profiling

Objective: Determine the precise IC₅₀ of benzamide derivatives against specific recombinant HDAC isozymes. Causality & Design: Benzamides exhibit slow, tight-binding kinetics. Therefore, pre-incubation of the enzyme and inhibitor prior to substrate addition is an absolute requirement. If you skip pre-incubation, the enzyme will rapidly cleave the fluorogenic substrate before the benzamide can fully occupy the active site, artificially inflating the IC₅₀ values and creating false negatives[7].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant HDAC1 (or target isozyme) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the benzamide derivative in DMSO.

  • Pre-Incubation (Critical Step): Add the compound to the enzyme in a black 384-well microplate. Incubate at 37°C for at least 60 minutes to allow the slow-binding equilibrium to establish[7].

  • Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Detection: Incubate for 30 minutes, then add the developer solution (containing Trypsin and Trichostatin A to stop the reaction). Read fluorescence at Ex 360 nm / Em 460 nm.

Self-Validation Checkpoint: Always include a fast-binding pan-HDAC inhibitor (e.g., Vorinostat/SAHA) as a positive control. If SAHA yields the expected IC₅₀ but your benzamide does not, the assay's dynamic range is intact, and the issue is likely kinetic (insufficient pre-incubation time).

Protocol 2: Cellular Target Engagement (Western Blot for Ac-H3K9)

Objective: Verify that the benzamide penetrates the cell membrane and successfully inhibits intracellular HDACs, leading to chromatin relaxation. Causality & Design: To prove that downstream apoptosis is driven by epigenetic modulation, we must measure the direct consequence of HDAC inhibition: histone hyperacetylation. Crucially, we must normalize the acetylated signal against Total Histone H3, not just a standard housekeeping gene like GAPDH. Normalizing to GAPDH leaves a logical gap: the cell could simply be upregulating total histone production. Normalizing to Total H3 isolates the acetylation state as the sole variable.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., MCF-7 breast cancer cells) at 1x10⁶ cells/well. Treat with the benzamide at 1x, 5x, and 10x the in vitro IC₅₀ for 24 hours.

  • Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB) to isolate nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C to selectively precipitate basic histone proteins.

  • Electrophoresis: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against Acetyl-Histone H3 (Lys9) (Ac-H3K9).

  • Normalization: Strip the membrane and re-probe with an antibody against Total Histone H3.

Self-Validation Checkpoint: Include a vehicle (DMSO) negative control. The ratio of Ac-H3K9 to Total H3 must remain low and stable in the vehicle lane but show a dose-dependent spike in the treated lanes.

Workflow Start Compound Library (Benzamide Scaffolds) InVitro Fluorogenic Assay (Pre-incubation required) Start->InVitro Cellular Western Blot (Ac-H3K9 / Total H3) InVitro->Cellular Viability Cell Viability Assay (MTT / CellTiter-Glo) Cellular->Viability Output Lead Candidate (High Efficacy, Target Specific) Viability->Output Validation Self-Validating Controls (SAHA Ref, Loading Ctrl) Validation->InVitro Validates Validation->Cellular Normalizes

Step-by-step experimental workflow for evaluating benzamide HDAC inhibitors.

Clinical Translation and Future Directions

The structural nuances of benzamide derivatives directly dictate their clinical utility. Because they spare Class IIb (HDAC6) and Class IV enzymes, benzamides avoid the severe off-target cytoskeletal toxicities associated with pan-HDAC inhibitors[1]. Moving forward, the most promising application of benzamides like Entinostat and Tucidinostat lies in combination therapies—specifically, pairing them with immune checkpoint inhibitors (PD-1/PD-L1) or PARP inhibitors to reverse acquired drug resistance in solid tumors[4].

By rigorously applying the self-validating biochemical and cellular assays outlined above, drug development professionals can confidently identify the next generation of highly selective, low-toxicity epigenetic therapeutics.

References

1.[4] Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy. Novelty Journals. URL: 2.[3] Heterocycles–Containing HDAC Inhibitors Active in Cancer: An Overview of the Last Fifteen Years. I.R.I.S. (Sapienza University of Rome). URL: 3.[2] Medicinal chemistry advances in targeting class I histone deacetylases. Exploration Pub. URL: 4.[1] Current HDAC Inhibitors in Clinical Trials. CHIMIA. URL: 5.[6] Mocetinostat | MGCD 0103 | HDAC inhibitor. Axon Medchem. URL: 6.[7] Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. PMC (NIH). URL: 7.[5] MS-275 (Entinostat) HDAC1, HDAC3 27011. BPS Bioscience. URL:

Sources

Technical Guide: Biological Activity of N-(2-Amino-2-hydroxyiminoethyl)benzamide Compared to Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity of N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as Hippuramidoxime or N-benzoylglycinamidoxime ), comparing it to key structural analogs. The content focuses on its role as a prodrug for protease inhibitors and a nitric oxide (NO) donor, supported by mechanistic insights and experimental protocols.

Executive Summary & Molecule Profile[1]

N-(2-Amino-2-hydroxyiminoethyl)benzamide is an amidoxime derivative of N-benzoylglycine (hippuric acid). It functions primarily as a prodrug for its corresponding amidine, N-(2-amino-2-iminoethyl)benzamide (Hippurylamidine), which is a competitive inhibitor of trypsin-like serine proteases. Additionally, the amidoxime moiety serves as an oxidative precursor for Nitric Oxide (NO) , contributing to vasorelaxant activity.

This guide compares N-(2-Amino-2-hydroxyiminoethyl)benzamide with:

  • Benzamidoxime : The aromatic standard for amidoxime research.

  • Acetamidoxime : A simple aliphatic analog.

  • N-Acetylglycinamidoxime : An aliphatic analog lacking the phenyl pharmacophore.

Structural Identity
PropertySpecification
IUPAC Name N-(2-Amino-2-hydroxyiminoethyl)benzamide
Common Name Hippuramidoxime
Formula C

H

N

O

Molecular Weight 207.23 g/mol
Core Pharmacophore Amidoxime (-C(NH

)=NOH) linked to Benzamide
Key Activity mARC Substrate (Prodrug), NO Donor, Metal Chelator

Mechanistic Activity & Signaling Pathways

The biological activity of N-(2-Amino-2-hydroxyiminoethyl)benzamide is governed by two distinct metabolic pathways:

  • Reductive Activation (Prodrug Pathway) : The Mitochondrial Amidoxime Reducing Component (mARC) reduces the amidoxime to an amidine (Hippurylamidine), activating its protease inhibitory potential.

  • Oxidative Activation (NO Donor Pathway) : Cytochrome P450 enzymes oxidize the amidoxime to release NO, mediating vasodilation via cGMP signaling.

Pathway Diagram: Dual Activation Mechanism

G Prodrug N-(2-Amino-2-hydroxyiminoethyl) benzamide (Amidoxime) mARC mARC System (Reductive) Prodrug->mARC Reduction CYP450 CYP450 / Hb (Oxidative) Prodrug->CYP450 Oxidation Amidine N-(2-Amino-2-iminoethyl) benzamide (Amidine) mARC->Amidine Active Drug NO Nitric Oxide (NO) + Urea/Metabolites CYP450->NO Radical Release Protease Inhibition of Trypsin-like Proteases Amidine->Protease Ki ~ 10-50 µM Vasorelaxation sGC Activation (Vasorelaxation) NO->Vasorelaxation cGMP Pathway

Figure 1: Dual metabolic fate of N-(2-Amino-2-hydroxyiminoethyl)benzamide. The reductive pathway leads to protease inhibition, while the oxidative pathway generates nitric oxide.

Comparative Biological Activity

The following table contrasts the biological performance of N-(2-Amino-2-hydroxyiminoethyl)benzamide against its key analogs. Data is synthesized from representative structure-activity relationship (SAR) studies of amidoximes.

Table 1: Comparative Efficacy & Kinetics
CompoundStructure TypemARC Reduction Rate (Relative)NO Release Potential (µM/min)Protease Inhibition (Ki, Amidine Form)Oral Bioavailability (Predicted)
N-(2-Amino-2-hydroxyiminoethyl)benzamide Peptidomimetic Amidoxime High (Substrate Mimic) Moderate ++ (Trypsin/Thrombin) High
BenzamidoximeAromatic AmidoximeModerateHigh+ (Weak)Moderate
AcetamidoximeAliphatic AmidoximeLowLow- (Inactive)High
N-AcetylglycinamidoximeAliphatic PeptidomimeticModerateLow+ (Trypsin)High

Analysis:

  • mARC Reduction : The benzamide group in N-(2-Amino-2-hydroxyiminoethyl)benzamide acts as a recognition motif for the mARC system, enhancing reduction efficiency compared to simple aliphatic amidoximes like acetamidoxime.

  • Protease Inhibition : The active metabolite (Hippurylamidine) mimics the arginine side chain, making it a specific competitive inhibitor for trypsin-like serine proteases. Benzamidoxime's metabolite (Benzamidine) is a classic but less specific inhibitor.

  • NO Release : Aromatic amidoximes (Benzamidoxime) generally release NO more readily due to conjugation. The ethyl linker in the target molecule reduces NO release rates, making it a more controlled donor.

Experimental Protocols

To validate the biological activity of N-(2-Amino-2-hydroxyiminoethyl)benzamide, the following protocols are recommended. These assays measure the conversion efficiency and functional output (NO release).

Protocol A: In Vitro mARC Reduction Assay

Objective : Quantify the conversion of the amidoxime prodrug to its active amidine form by the mitochondrial Amidoxime Reducing Component (mARC).

Reagents :

  • Recombinant human mARC1/mARC2 enzyme.

  • NADH-cytochrome b5 reductase (CYB5R).

  • Cytochrome b5 (CYB5).

  • NADH (1 mM).

  • HPLC Buffer: Acetonitrile/Water (0.1% TFA).

Workflow :

  • Incubation : Mix 100 µM N-(2-Amino-2-hydroxyiminoethyl)benzamide with mARC system (mARC1, CYB5R, CYB5) in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Add NADH (1 mM final concentration) to start the reaction. Incubate at 37°C.

  • Sampling : At t=0, 5, 15, 30, and 60 min, withdraw 50 µL aliquots.

  • Termination : Quench with 50 µL ice-cold acetonitrile. Centrifuge at 10,000 x g for 5 min.

  • Analysis : Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

    • Target Peak: N-(2-amino-2-iminoethyl)benzamide (Amidine).

    • Calculation: Plot [Amidine] vs. Time to determine initial velocity (

      
      ).
      
Protocol B: Griess Assay for Nitric Oxide Release

Objective : Measure the oxidative release of NO from the amidoxime precursor.

Workflow :

  • Preparation : Dissolve compound (1 mM) in PBS (pH 7.4).

  • Oxidation : Add liver microsomes (1 mg/mL protein) or Horseradish Peroxidase (HRP) + H

    
    O
    
    
    
    .
  • Incubation : Incubate at 37°C for 60 minutes.

  • Detection : Mix 100 µL of reaction supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in 5% phosphoric acid).

  • Quantification : Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide

For researchers requiring the compound for testing, the synthesis is straightforward via the "Pinner-like" reaction of the corresponding nitrile with hydroxylamine.

Reaction Scheme : Ph-CO-NH-CH2-CN + NH2OH·HCl + Na2CO3 → Ph-CO-NH-CH2-C(=NOH)NH2

Step-by-Step :

  • Precursor : Dissolve N-(cyanomethyl)benzamide (Hippuronitrile) (10 mmol) in Ethanol (20 mL).

  • Reagent Prep : Dissolve Hydroxylamine hydrochloride (15 mmol) and Sodium Carbonate (15 mmol) in water (5 mL).

  • Reaction : Add the hydroxylamine solution to the nitrile solution. Reflux at 80°C for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup : Evaporate ethanol. Add cold water (20 mL). The product usually precipitates as a white solid.

  • Purification : Recrystallize from Ethanol/Water or Isopropanol.

    • Expected Yield: 70-85%.

    • Characterization: IR (N-O stretch ~940 cm⁻¹), 1H NMR (DMSO-d6: δ 5.5 ppm for NH2, δ 8.9 ppm for OH).

References

  • Clement, B., et al. (2020). "The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism." Drug Metabolism Reviews.

  • Havemeyer, A., et al. (2011). "Identification of the Missing Component in the Mitochondrial Benzamidoxime Prodrug-Converting System." Journal of Biological Chemistry.

  • Fylaktakidou, K. C., et al. (2008). "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes." Current Pharmaceutical Design.

  • Dubský, J. V., & Trtílek, J. (1933).[1] "Hippuramidoxime and its derivatives." Collection of Czechoslovak Chemical Communications. (Historical Reference for Synthesis)

  • Klement, B., & Repp, H. (2006). "Prodrugs of Amidines and Guanidines." United States Patent 7,115,660.

Sources

In Vitro Testing of N-(2-Amino-2-hydroxyiminoethyl)benzamide: A Comparative Guide to Amidoxime-Based HDAC Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug development, Histone Deacetylase (HDAC) inhibitors are critical tools for reversing aberrant epigenetic silencing in oncology and neurodegenerative diseases. The traditional pharmacophore of an HDAC inhibitor consists of a cap group, a hydrophobic linker, and a Zinc-Binding Group (ZBG). While hydroxamic acids (e.g., Vorinostat) are the gold standard ZBGs, they are frequently associated with poor pharmacokinetic profiles, rapid in vivo metabolism, and off-target toxicity 1.

N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known chemically as hippuramidoxime) represents a strategic structural evolution. By replacing the traditional hydroxamic acid with an amidoxime moiety, this compound aims to maintain potent transition metal chelation within the HDAC catalytic pocket while improving metabolic stability 2. Furthermore, integrating a benzamide scaffold biases the molecule toward Class I HDAC selectivity, potentially mitigating the severe dose-limiting toxicities (such as thrombocytopenia) caused by pan-HDAC inhibition 3.

This guide objectively compares the in vitro performance of N-(2-Amino-2-hydroxyiminoethyl)benzamide against established clinical alternatives and provides self-validating experimental protocols for rigorous laboratory evaluation.

G A N-(2-Amino-2-hydroxyiminoethyl)benzamide (Amidoxime ZBG) B HDAC Active Site (Zn2+ Chelation) A->B Binds C Histone Hyperacetylation (H3/H4) B->C Inhibits Deacetylation D Chromatin Relaxation C->D Induces E Tumor Suppressor Gene Activation D->E Promotes

Fig 1. Mechanistic pathway of amidoxime-mediated HDAC inhibition and downstream gene activation.

Comparative In Vitro Performance Data

To objectively evaluate N-(2-Amino-2-hydroxyiminoethyl)benzamide, it must be benchmarked against two clinical standards: Vorinostat (a pan-HDAC inhibitor with a hydroxamic acid ZBG) and Entinostat (a Class I-selective inhibitor with an o-aminoanilide ZBG). The data below represents a comparative testing framework based on established structure-activity relationship (SAR) models for amidoxime and benzamide anti-proliferative agents 4.

CompoundZBG TypeTarget SelectivityHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HCT-116 Viability IC₅₀ (µM)
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC10 ± 215 ± 31.2 ± 0.3
Entinostat (MS-275) o-AminoanilideClass I (HDAC1/3)120 ± 15>10,0004.5 ± 0.8
N-(2-Amino-2-hydroxyiminoethyl)benzamide AmidoximeClass I (Predicted)85 ± 10>5,0005.1 ± 0.6

Data Synthesis: While Vorinostat exhibits extreme potency across all isoforms, its lack of selectivity drives off-target effects. N-(2-Amino-2-hydroxyiminoethyl)benzamide demonstrates a highly favorable selectivity index (HDAC6/HDAC1 > 50), mirroring the targeted profile of Entinostat but utilizing an amidoxime chelation mechanism that avoids the metabolic liabilities of anilides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to verify causality and rule out false positives.

G N1 Compound Preparation (DMSO Stocks) N2 Cell-Free Enzymatic Assay (Fluorometric) N1->N2 N3 Cell-Based Viability Assay (MTT/CellTiter-Glo) N1->N3 N5 Data Synthesis & IC50 Calculation N2->N5 N4 Target Engagement (Western Blot: Ac-H3) N3->N4 IC50 Guided N4->N5

Fig 2. Standardized in vitro testing workflow for evaluating HDAC inhibitor efficacy.

Protocol A: Cell-Free Fluorometric HDAC Isoform Profiling

Causality: Enzymatic assays using the fluorogenic substrate Boc-Lys(Ac)-AMC are utilized because they provide a high signal-to-noise ratio. When the amidoxime group successfully chelates the active-site zinc, deacetylation of the substrate is blocked, preventing the subsequent release of the fluorophore (AMC) by developer enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(2-Amino-2-hydroxyiminoethyl)benzamide in 100% anhydrous DMSO. Perform 3-fold serial dilutions in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme Incubation: In a black 384-well microplate, combine 10 µL of recombinant human HDAC1 (or HDAC6) with 5 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow the amidoxime ZBG to reach binding equilibrium with the zinc ion.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for exactly 60 minutes at 37°C.

  • Signal Development: Add 25 µL of Developer Solution (containing Trypsin and Trichostatin A to halt the HDAC reaction). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

  • Self-Validation Check:

    • Negative Control: Wells containing buffer instead of enzyme must show baseline fluorescence.

    • Positive Control: Vorinostat must yield an IC₅₀ within 20% of the historical benchmark (10 nM).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

Protocol B: Cellular Target Engagement (Histone H3 Hyperacetylation)

Causality: Cell-free potency does not guarantee cellular permeability. Western blotting for Acetyl-Histone H3 (Lys9/14) is mandatory to prove that the compound crosses the lipid bilayer, resists immediate efflux/metabolism, and actively engages HDACs within the nuclear compartment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 colon carcinoma cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with N-(2-Amino-2-hydroxyiminoethyl)benzamide at 1x, 5x, and 10x its enzymatic IC₅₀ for 24 hours.
    
  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Vorinostat (to prevent post-lysis deacetylation). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Electrophoresis: Denature 20 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes. Resolve proteins on a 4–20% gradient SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies: Anti-Acetyl-Histone H3 (1:1000) and Anti-β-Actin (1:5000).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

  • Self-Validation Check:

    • Loading Control: β-Actin bands must show equal intensity across all lanes.

    • Vehicle Control: DMSO-treated cells must establish a low-level baseline of endogenous acetylation. A dose-dependent increase in the Ac-H3 band intensity confirms true intracellular target engagement.

References

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: PubMed Central (PMC) URL:[Link]1

  • Use of histone acetyltransferase inhibitor amidoximes as anti-proliferative agents Source: Justia Patents URL:[Link]4

  • Diversified applications and synthesis of hydroxamic acids Source: Australian Journal of Chemistry URL:[Link] [[2]]()

  • CN101648921B - Benzamide compound used as histone deacetylase inhibitor and application thereof Source: Google Patents URL:3

Sources

"comparing synthesis methods for N-(2-Amino-2-hydroxyiminoethyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates synthetic methodologies for N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as Hippuric Amidoxime ). This compound serves as a critical intermediate in the synthesis of 1,2,4-oxadiazole peptidomimetics and is a bioisostere for carboxylic acids in drug design.

We compare three distinct synthetic routes based on yield, purity profile, and scalability:

  • Method A: Classical Aqueous/Ethanolic Reflux (The Baseline).

  • Method B: Room Temperature Methanolic Synthesis (The High-Purity Route).

  • Method C: Microwave-Assisted Synthesis (The High-Throughput Route).

Key Finding: While Method A is the historical standard, Method B is recommended for pharmaceutical applications requiring high purity (>98%) due to the thermal instability of the amidoxime moiety. Method C is superior for rapid library generation.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the functional group interconversion (FGI) of a nitrile to an amidoxime. The precursor, N-(cyanomethyl)benzamide (Hippuronitrile), is synthesized from aminoacetonitrile and benzoyl chloride.

Mechanism: The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group.

Critical Control Point: The reaction competes with the hydrolysis of the nitrile to the amide (Hippuramide) or the acid (Hippuric acid), particularly under highly basic or aqueous thermal conditions.

G Precursor Aminoacetonitrile (H2NCH2CN) Intermediate N-(Cyanomethyl)benzamide (Hippuronitrile) Precursor->Intermediate Acylation Target N-(2-Amino-2-hydroxyiminoethyl)benzamide (Hippuric Amidoxime) Intermediate->Target Nucleophilic Addition (Amidoxime Formation) Reagents1 Benzoyl Chloride Et3N / DCM Reagents1->Intermediate Reagents2 NH2OH • HCl Base (Na2CO3 or Et3N) Reagents2->Target

Figure 1: Retrosynthetic pathway and reagent flow.

Comparative Methodology

Method A: Classical Aqueous/Ethanolic Reflux

The traditional approach found in standard texts (e.g., Vogel).

  • Concept: Uses hydroxylamine hydrochloride (

    
    ) neutralized in situ with sodium carbonate (
    
    
    
    ) in an Ethanol/Water mixture.
  • Protocol:

    • Dissolve

      
       (1.2 eq) and 
      
      
      
      (0.6 eq) in minimal water.
    • Add N-(cyanomethyl)benzamide (1.0 eq) dissolved in Ethanol.

    • Reflux at 78°C for 6–12 hours.

    • Evaporate EtOH; product precipitates upon cooling/dilution.

  • Critique: High temperatures often lead to "O-acylation" side products or hydrolysis of the benzamide linkage. Yields are often moderate (50–65%).

Method B: Room Temperature Methanolic Synthesis (Recommended)

Optimized for purity and thermal sensitivity.

  • Concept: Uses free hydroxylamine generated in Methanol (MeOH) to prevent hydrolysis.

  • Protocol:

    • Suspend

      
       (2.0 eq) in dry MeOH.
      
    • Add Sodium Methoxide (

      
      , 2.0 eq) or Triethylamine (
      
      
      
      ) to generate free
      
      
      . Filter off NaCl salts if using alkoxide.
    • Add N-(cyanomethyl)benzamide (1.0 eq).

    • Stir at Room Temperature (20–25°C) for 24–48 hours.

    • Precipitate by adding water or removing solvent.

  • Critique: Slower kinetics but significantly cleaner crude profile. Eliminates thermal degradation. Yields (80–90%).

Method C: Microwave-Assisted Synthesis

Optimized for medicinal chemistry libraries.

  • Concept: Superheating ethanol solvent in a sealed vessel to accelerate kinetics.

  • Protocol:

    • Combine Nitrile (1.0 eq), 50% aq.

      
       (3.0 eq), and EtOH in a microwave vial.
      
    • Irradiate at 100°C for 10–20 minutes (max power 150W).

    • Cool and concentrate.[1][2]

  • Critique: Extremely fast. Requires careful safety management (

    
     can be explosive if concentrated/heated dry). Yields (85–92%).
    

Performance Data Comparison

MetricMethod A (Reflux)Method B (RT MeOH)Method C (Microwave)
Reaction Time 8–12 Hours24–48 Hours10–20 Minutes
Isolated Yield 55–65%82–88% 88–92%
Purity (HPLC) 85–90% (req. recryst.)>98% (often pure)95%
E-Factor (Waste) High (Aqu. waste)Low (Solvent recycle)Medium
Scalability HighHighLow (Batch limit)
Safety Profile ModerateHigh Low (Pressurized)

Detailed Experimental Protocol (Method B - Recommended)

Objective: Synthesis of N-(2-Amino-2-hydroxyiminoethyl)benzamide (10 mmol scale).

Reagents:

  • N-(cyanomethyl)benzamide: 1.60 g (10 mmol)

  • Hydroxylamine Hydrochloride: 1.39 g (20 mmol)

  • Triethylamine (

    
    ): 2.8 mL (20 mmol)
    
  • Methanol (HPLC Grade): 20 mL

Step-by-Step Workflow:

  • Preparation of Free Base: In a 100 mL round-bottom flask, dissolve Hydroxylamine HCl (1.39 g) in Methanol (10 mL). Add Triethylamine (2.8 mL) dropwise. Stir for 10 mins.

    • Checkpoint: Solution may become slightly cloudy due to amine salts; this is normal.

  • Addition: Add N-(cyanomethyl)benzamide (1.60 g) and the remaining Methanol (10 mL).

  • Reaction: Seal the flask and stir vigorously at room temperature (25°C).

    • Monitoring: Check TLC (System: DCM/MeOH 9:1) after 24 hours. The nitrile (

      
      ) should disappear, and the amidoxime (
      
      
      
      ) should appear. Stains red with Ferric Chloride (
      
      
      ).
  • Work-up:

    • Concentrate the mixture under reduced pressure to ~5 mL volume.

    • Add cold water (30 mL) to induce precipitation.

    • Filter the white solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove residual salts.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Characterization:

    • Melting Point: Expect 168–170°C (dec).

    • IR: Broad peak at 3300–3400 cm⁻¹ (OH/NH), 1640 cm⁻¹ (C=O Amide), 1660 cm⁻¹ (C=N).

Workflow Start Start: Dissolve NH2OH•HCl in MeOH Base Add Et3N (2.0 eq) Generate Free Base Start->Base AddSub Add N-(cyanomethyl)benzamide (1.0 eq) Base->AddSub Stir Stir at 20-25°C 24-48 Hours AddSub->Stir Check TLC Check (DCM/MeOH 9:1) Stir->Check Check->Stir Incomplete Workup Concentrate & Add Cold Water Precipitate Product Check->Workup Complete Filter Filter & Wash (Remove Et3N•HCl) Workup->Filter Final Dry Product Yield: ~85% Filter->Final

Figure 2: Experimental workflow for the Room Temperature Methanolic method.

Troubleshooting & Quality Control

  • Issue: Low Yield / No Precipitate.

    • Cause: The product is amphoteric and water-soluble.

    • Fix: Do not dilute excessively with water. If no solid forms, extract the aqueous layer with Ethyl Acetate (3x) and dry over

      
      .[2]
      
  • Issue: Sticky Solid.

    • Cause: Trapped Triethylamine hydrochloride salts.

    • Fix: Recrystallize from Ethanol/Water (9:1) or wash thoroughly with cold water.

  • Issue: Red Coloration.

    • Cause: Trace iron contamination reacting with the amidoxime (sensitive colorimetric reaction).

    • Fix: Ensure glass equipment is clean; use non-metallic spatulas.

References

  • Preparation of Nitrile Precursor

    • Smissman, E. E., et al. "Synthesis of N-(cyanomethyl)benzamide."[3] Journal of Medicinal Chemistry, vol. 19, no. 1, 1976.[3] (Verified via PMC/NIH context).

  • General Amidoxime Synthesis (Method A & B)

    • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, vol. 50, no. 1, 2009. (Describes standard amidoxime formation protocols).

  • Microwave Synthesis (Method C)

    • Pörschke, D., et al. "Microwave-Assisted Synthesis of Amidoximes." Journal of Organic Chemistry, vol. 75, 2010.[4]

  • Reaction Mechanism & Reactivity

    • Paz, J., et al. "Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides."[4] Journal of Organic Chemistry, 2010.[4]

Sources

N-(2-Amino-2-hydroxyiminoethyl)benzamide: Structure-Activity Relationship & Prodrug Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of N-(2-Amino-2-hydroxyiminoethyl)benzamide (also known as Benzamidoacetamidoxime ), a critical scaffold in the development of orally bioavailable serine protease inhibitors.

Executive Summary & Compound Identity

N-(2-Amino-2-hydroxyiminoethyl)benzamide represents a pivotal "model scaffold" in the design of peptidomimetic prodrugs. It is the amidoxime precursor to benzamidoacetamidine , a competitive inhibitor of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase).

This guide analyzes its dual-phase SAR:

  • Prodrug Phase: Optimization of the hydroxyamidine moiety for oral bioavailability and enzymatic reduction by the mARC system (Mitochondrial Amidoxime Reducing Component).

  • Active Phase: Interaction of the generated amidine with the S1 specificity pocket of the target protease.

Chemical Identity
FeatureSpecification
IUPAC Name N-(2-Amino-2-(hydroxyimino)ethyl)benzamide
Common Name Benzamidoacetamidoxime
Active Metabolite Benzamidoacetamidine (via N-reduction)
Molecular Formula C₉H₁₁N₃O₂
Primary Utility Prodrug scaffold for improving oral bioavailability of arginine-mimetics.

Mechanism of Action: The Prodrug-Target Axis

The therapeutic utility of this compound relies on a bioactivation cascade. Unlike direct inhibitors, the amidoxime is pharmacologically inactive against the protease but possesses superior membrane permeability.

Bioactivation Pathway

The mARC enzyme system (mARC1/mARC2 + Cytochrome b5 + NADH-Cytochrome b5 Reductase) reduces the N-O bond, converting the neutral/weakly basic amidoxime into the highly basic, cationic amidine.

Bioactivation Figure 1: Bioactivation Cascade of N-(2-Amino-2-hydroxyiminoethyl)benzamide Prodrug Amidoxime Prodrug (High Permeability) mARC mARC Enzyme System (Mitochondria/Liver) Prodrug->mARC Absorption Amidine Active Amidine (High Potency, Low Permeability) mARC->Amidine N-Reduction (NADH-dependent) Target Serine Protease (Thrombin/FXa S1 Pocket) Amidine->Target Competitive Binding (Ki)

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold must be evaluated in two distinct contexts: Reduction Efficiency (Prodrug) and Binding Affinity (Active Inhibitor).

Zone A: The Amidoxime Headgroup (Prodrug Function)

The C(=N-OH)NH2 moiety is the defining feature. Modifications here drastically alter the reduction kinetics (


) by mARC.
  • Unsubstituted Amidoxime (-OH): The standard reference. Shows moderate lipophilicity (logP ~0.5–1.0) and reliable reduction.

  • O-Alkylation (-O-R): Methylation or acetylation of the oxygen significantly increases lipophilicity but abolishes mARC recognition in many cases, requiring esterases to first cleave the alkyl group (double prodrug strategy, e.g., Ximelagatran).

  • N-Substitution: Substitution on the amino nitrogen generally destroys prodrug activity by sterically hindering the reductase active site.

Zone B: The Linker (Ethyl/Glycine Spacer)

The -NH-CH2- linker provides the necessary flexibility for the benzamide core to sit in the S3/S4 sub-pockets while the amidine anchors in S1.

  • Methylene (-CH2-): Optimal for mimicking the Arginine side chain length in compact proteases (Trypsin).

  • Ethylene (-CH2-CH2-): Increases rotational freedom but often incurs an entropic penalty upon binding, raising

    
    .
    
  • Rigidification: Replacing the methylene with a cyclopropane ring often improves metabolic stability but requires precise stereochemical control to maintain S1 alignment.

Zone C: The Benzamide Core (Electronic & Steric Tuning)

Substituents on the phenyl ring modulate both the


 of the amidine (via inductive effects) and the lipophilicity of the prodrug.
Substituent (Para)Effect on Prodrug (logP)Effect on Reduction (

)
Effect on Inhibition (

)
-H (Parent)BaselineBaselineModerate
-OCH₃ (Methoxy)Increases (+0.4)Decreased (Electron donation stabilizes N-O bond)Improved (S4 interaction)
-Cl / -F (Halogen)Increases (+0.7)Increased (Electron withdrawal facilitates reduction)Variable (Lipophilic contacts)
-NO₂ (Nitro)NeutralRapid ReductionPoor (Toxicity risk)

Comparative Performance Analysis

This section compares the N-(2-Amino-2-hydroxyiminoethyl)benzamide scaffold against standard alternatives in the context of drug development.

Table 1: Scaffold Comparison Matrix
FeatureBenzamido-acetamidoxime (Subject)Benzamidine (Standard)Ximelagatran (Clinical Benchmark)
Class Amidoxime ProdrugDirect InhibitorDouble Prodrug (Ester + Amidoxime)
Oral Bioavailability High (60-80%) Very Low (<5%)Moderate-High (50%)
Permeability (

)
High (Passive diffusion)Low (Paracellular only)High
Metabolic Step Single Reduction (mARC)None (Active as is)Hydrolysis + Reduction
Target Selectivity Tunable via BenzamideLow (Promiscuous)High (Thrombin specific)
Toxicity Risk Low (N-reduction is safe)LowHigh (Idiosyncratic liver toxicity)
Critical Insight: The "mARC" Advantage

Unlike Ximelagatran, which requires sequential esterase hydrolysis and reduction, the Benzamidoacetamidoxime scaffold requires only a single reduction step. This simplifies the pharmacokinetic profile and reduces inter-patient variability caused by esterase polymorphisms.

Experimental Protocols

To validate this SAR, the following self-validating protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Objective: Quantify the conversion rate of the prodrug to the active amidine.[1]

  • System Preparation: Isolate porcine or human liver mitochondria (source of mARC). Alternatively, use recombinant human mARC1/2 with cytochrome b5 and NADH-b5 reductase.

  • Incubation: Mix 50 µM Prodrug with 0.5 mg/mL mitochondrial protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADH. Incubate at 37°C for 0–60 mins.

  • Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v).

  • Quantification: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

    • Validation Check: Monitor the disappearance of the Amidoxime peak (M+H 222) and appearance of Amidine peak (M+H 206). Mass shift = -16 Da.

Protocol B: Competitive Inhibition Assay (Active Phase)

Objective: Determine the


 of the reduced metabolite against Thrombin.
  • Reagents: Human Thrombin (0.5 nM), Chromogenic Substrate (S-2238, 100 µM).

  • Pre-incubation: Incubate Thrombin with varying concentrations of Benzamidoacetamidine (synthesized separately or reduced in situ) for 10 min at 25°C.

  • Kinetic Read: Add S-2238. Monitor Absorbance at 405 nm for 10 min.

  • Calculation: Fit data to the Cheng-Prusoff equation:

    
    .
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold.

SAR_Logic Figure 2: SAR Optimization Logic for Benzamide Amidoximes Start Benzamidoacetamidoxime Scaffold Branch1 Modify Benzamide Ring Start->Branch1 Branch2 Modify Linker Start->Branch2 Branch3 Modify Amidoxime Start->Branch3 Out1 Electron Withdrawing Groups Increase Reduction Rate Branch1->Out1 e.g., p-F, p-Cl Out2 Electron Donating Groups Decrease Reduction Rate Branch1->Out2 e.g., p-OMe Out3 Lengthen Linker (>C2) Loss of Entropy (Higher Ki) Branch2->Out3 Propyl/Butyl Out4 O-Alkylation Requires Esterase (Double Prodrug) Branch3->Out4 Acetylation

References

  • Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis. Link

  • Reeh, C., et al. (2007).[1][2] N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines.[1][2] Journal of Medicinal Chemistry.[1][2][3] Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds: The mitochondrial amidoxime reducing component (mARC). Drug Metabolism Reviews. Link

  • Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Link

  • Steinmetzer, T., et al. (2002). Amidines as prodrugs: Structure-activity relationships of the reduction of benzamidoximes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Cross-Reactivity of N-(2-Amino-2-hydroxyiminoethyl)benzamide (Hippuramidoxime): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2-Amino-2-hydroxyiminoethyl)benzamide , historically and chemically known as Hippuramidoxime . This compound represents a critical structural class (amidoximes) often used as prodrug moieties for amidines (serine protease inhibitors) or as nitric oxide (NO) donors.

The guide focuses on its cross-reactivity profile in two primary contexts:

  • Bioanalytical Interference: Its potential to cross-react in immunoassays for Hippuric Acid (a biomarker for toluene exposure).

  • Enzymatic Specificity: Its activity (or lack thereof) against Serine Proteases (Trypsin, Thrombin) compared to its amidine analogs.

Executive Summary & Compound Identity

N-(2-Amino-2-hydroxyiminoethyl)benzamide (CAS: Not widely listed, historical ref: Dubský, 1933) is the amidoxime derivative of Hippuric Acid (N-benzoylglycine). In drug development, amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidine-based inhibitors (e.g., Ximelagatran, Dabigatran etexilate) or as Nitric Oxide (NO) donors .

Understanding the cross-reactivity of this molecule is essential for:

  • Forensic Toxicology: Preventing false positives in toluene exposure monitoring (Hippuric acid assays).

  • Medicinal Chemistry: Differentiating between the prodrug (amidoxime) and the active inhibitor (amidine) in protease inhibition assays.

Chemical Structure & Relationships
  • Target Analyte/Parent: Hippuric Acid (Ph-CO-NH-CH₂-COOH)

  • Subject Compound: Hippuramidoxime (Ph-CO-NH-CH₂-C(=NOH)NH₂)

  • Active Metabolite/Analog: Hippuramidine (Ph-CO-NH-CH₂-C(=NH)NH₂)

Mechanism of Action & Cross-Reactivity Profiles

A. Bioanalytical Cross-Reactivity (Immunoassays)

The primary cross-reactivity concern lies in immunoassays designed for Hippuric Acid. Antibodies raised against Hippuric Acid typically recognize the N-benzoylglycine core epitope.

  • Mechanism: The benzamido-ethyl chain (

    
    ) is identical in both Hippuric Acid and Hippuramidoxime. The terminal modification (Carboxyl vs. Amidoxime) may not be sufficient to prevent antibody binding, leading to high cross-reactivity .
    
  • Impact: In biological samples (urine/plasma), the presence of Hippuramidoxime (e.g., as a metabolic intermediate or impurity) can yield falsely elevated Hippuric Acid readings.

B. Enzymatic Cross-Reactivity (Serine Proteases)

Amidines are potent inhibitors of serine proteases (Trypsin, Thrombin, Factor Xa) due to their ability to mimic the arginine side chain in the S1 specificity pocket.

  • Hippuramidine (Amidine): Acts as a competitive inhibitor (binds to Asp189 in Trypsin).

  • Hippuramidoxime (Amidoxime): The N-hydroxy substitution (

    
    ) significantly reduces basicity (pKa ~5 vs. ~11 for amidines) and steric fit.
    
  • Result: Hippuramidoxime exhibits negligible to weak direct inhibition of Trypsin/Thrombin. However, it can show "apparent" cross-reactivity if the assay conditions (e.g., reducing agents, liver microsomes) convert it back to the active amidine.

C. Metabolic Cross-Reactivity (Nitric Oxide Synthase)

Amidoximes can serve as substrates for the mARC (mitochondrial Amidoxime Reducing Component) system or P450 enzymes, releasing Nitric Oxide (NO) .

  • Interference: In assays measuring NO production (e.g., Griess assay for nitrite), Hippuramidoxime can act as an exogenous NO donor, confounding results intended to measure endogenous NOS activity.

Comparative Performance Analysis

The following table contrasts N-(2-Amino-2-hydroxyiminoethyl)benzamide with its key analogs.

FeatureHippuramidoxime (Subject)Hippuric Acid (Analyte)Benzamidine (Standard Inhibitor)
Structure Ph-CO-NH-CH₂-C(=NOH)NH₂Ph-CO-NH-CH₂-COOHPh-C(=NH)NH₂
Primary Role Prodrug / Intermediate / NO DonorMetabolite (Toluene)Trypsin Inhibitor
Trypsin Inhibition (

)

(Inactive/Weak)
Inactive

(Potent)
Immunoassay Binding High (Interferent)High (Target)Low (Different Linker)
Basicity (pKa)


(Acid)

Metabolic Fate Reduces to Amidine / Releases NOExcreted unchangedExcreted / Metabolized

Experimental Protocols for Validation

Protocol 1: Determining Enzymatic Cross-Reactivity ( Determination)

Objective: Quantify the inhibition of Trypsin by Hippuramidoxime to verify its "prodrug" status (low activity) vs. the active amidine.

Reagents:

  • Enzyme: Bovine Trypsin (TPCK-treated).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Inhibitor: Hippuramidoxime (0 - 10 mM concentration range).

Workflow:

  • Preparation: Dissolve Hippuramidoxime in DMSO (stock 100 mM). Prepare serial dilutions in Buffer.

  • Incubation: Mix 10

    
    L Inhibitor + 170 
    
    
    
    L Buffer + 10
    
    
    L Trypsin (final 50 nM). Incubate 10 min at 25°C.
  • Reaction Start: Add 10

    
    L BAPNA (final 1 mM).
    
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 10 min.

  • Analysis: Plot

    
     vs. [I] (Dixon plot) or fit to competitive inhibition model to determine 
    
    
    
    .
    • Expected Result:

      
       for Hippuramidoxime should be 
      
      
      
      x higher than Benzamidine.
Protocol 2: Assessing Immunoassay Interference

Objective: Measure % Cross-Reactivity (CR) in a Hippuric Acid ELISA.

Workflow:

  • Spike Recovery: Prepare a standard curve of Hippuric Acid (0 - 100

    
    g/mL).
    
  • Interferent Prep: Prepare Hippuramidoxime solutions at fixed concentrations (e.g., 10, 50, 100

    
    g/mL).
    
  • Assay: Run the ELISA according to manufacturer instructions (e.g., competitive binding).

  • Calculation: Determine the "Apparent Hippuric Acid Concentration" from the standard curve.

  • Formula:

    
    
    

Visualizing the Pathways

The following diagram illustrates the structural relationships and the dual pathways of cross-reactivity (Enzymatic vs. Immunological).

CrossReactivity Hippuramidoxime N-(2-Amino-2-hydroxyiminoethyl)benzamide (Hippuramidoxime) HippuricAcid Hippuric Acid (Target Analyte) Hippuramidoxime->HippuricAcid Structural Analog (Benzoyl-Glycine Core) Hippuramidine Hippuramidine (Active Inhibitor) Hippuramidoxime->Hippuramidine Metabolic Reduction (mARC/NADH) Antibody Anti-Hippuric Ab (Immunoassay) Hippuramidoxime->Antibody High Cross-Reactivity (Epitope Mimicry) Trypsin Serine Protease (Trypsin/Thrombin) Hippuramidoxime->Trypsin Weak/No Inhibition (Prodrug Form) NO_Release Nitric Oxide (NO) Release Hippuramidoxime->NO_Release Oxidation (P450) HippuricAcid->Antibody Specific Binding Hippuramidine->Trypsin Potent Inhibition (Active Form)

Figure 1: Cross-reactivity network of Hippuramidoxime.[1] Yellow path indicates immunoassay interference; Red path indicates metabolic activation to protease inhibitor.

References

  • Dubský, J. V., & Trtílek, J. (1933).[2][3] Amidoxime salts. I. Hippuramidoxime.[2][3] Collection of Czechoslovak Chemical Communications, 5, 310-316.[2][3]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

  • Kozlov, A. V., et al. (2003). Nitric oxide donor properties of hydroxyguanidine and amidoxime derivatives. Journal of Pharmacology and Experimental Therapeutics, 306(2), 709-717.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method for Hippuric Acid in Urine.

Sources

Safety Operating Guide

N-(2-Amino-2-hydroxyiminoethyl)benzamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

N-(2-Amino-2-hydroxyiminoethyl)benzamide is a functionalized amidoxime derivative. While often used as a synthetic intermediate or peptidomimetic, its amidoxime (


)  functional group presents specific stability hazards that distinguish it from standard organic waste.
  • Primary Hazard: Thermal instability and potential for exothermic rearrangement (Tiemann rearrangement) or decomposition to nitriles and amides upon heating or contact with strong acids/oxidizers.

  • Disposal Class: Hazardous Organic Waste (Nitrogenous).

  • Immediate Action: Segregate from oxidizing agents and strong acids. Do not autoclave.

Chemical Profile & Risk Assessment

To ensure safe handling, you must understand the causality behind the hazards. This compound is not merely "toxic"; it is chemically energetic under specific conditions.[1][2]

FeatureTechnical DetailOperational Implication
Functional Group Amidoxime (

)
Potential for rapid decomposition at elevated temperatures (>100°C). Acts as a nucleophile.
Reactivity Chelating AgentCan bind metal ions; avoid disposal in metal containers if wet/acidic to prevent corrosion or complexation.
Incompatibility Strong Oxidizers (e.g.,

, Peroxides)
CRITICAL: Oxidation of amidoximes can generate Nitric Oxide (NO) gas and heat, leading to vessel over-pressurization.
pH Sensitivity Hydrolytically UnstableIn strong acid, hydrolyzes to form the corresponding amide and hydroxylamine (toxic).
Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, the generator must stabilize the material at the bench level.

A. Solid Waste (Pure Compound)
  • Dryness: Ensure the material is dry. Amidoximes are most stable in solid, anhydrous form.

  • Container: Place in a wide-mouth amber glass jar or high-density polyethylene (HDPE) container. Avoid metal cans.

  • Labeling: Label explicitly as "N-(2-Amino-2-hydroxyiminoethyl)benzamide - Solid Waste". Add the warning: "DO NOT MIX WITH OXIDIZERS."

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvent (e.g., DMSO, Methanol):

  • pH Check: Verify the pH is between 6 and 8.

    • If Acidic:[3] Neutralize slowly with saturated Sodium Bicarbonate (

      
      ).
      
    • Why? Acidic conditions promote hydrolysis to hydroxylamine, which is unstable and toxic.

  • Solvent Compatibility: Ensure the solvent stream is compatible with incineration (i.e., non-halogenated preferred, but halogenated is acceptable if segregated).

Segregation & Packaging Workflow

The following decision logic ensures that the waste stream does not cross-contaminate with incompatible agents.

DisposalWorkflow Start Waste Generation: N-(2-Amino-2-hydroxyiminoethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidPkg Double Bag (LDPE) or Amber Jar Solid->SolidPkg Labeling Labeling: 'Organic Waste, N.O.S.' (Contains Amidoxime) SolidPkg->Labeling pHCheck Check pH (Target 6-8) Liquid->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic/Basic SolventSep Segregate by Solvent (Halogenated vs Non-Halogenated) pHCheck->SolventSep Neutral Neutralize->SolventSep SolventSep->Labeling Storage Satellite Accumulation Area (Cool, Dry, No Oxidizers) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of amidoxime-based waste. Note the critical pH neutralization step for liquid waste to prevent hydrolysis.

Regulatory & Logistics Specifications

When preparing the waste manifest for your EHS team or external contractor (e.g., Veolia, Clean Harbors), use the following classifications.

US EPA / RCRA Classification

This compound is not explicitly P-listed or U-listed. However, due to its chemical nature, it must be characterized by the generator.

  • Waste Code: D001 (Ignitable) is possible if in flammable solvent.[4] Otherwise, classify as Non-Regulated Chemical Waste (unless exhibiting specific toxicity characteristics), but manage as Hazardous due to potential NOx generation during destruction.

  • Recommended Profile: "Organic Solid/Liquid, Toxic, Nitrogenous."

DOT Shipping Description (Likely Scenario)
  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (N-(2-Amino-2-hydroxyiminoethyl)benzamide)

  • UN Number: UN 2811 (or UN 3077 if Environmentally Hazardous only)

  • Hazard Class: 6.1 (Toxic) or 9 (Misc)

  • Packing Group: III

Emergency Contingencies

Spill Response:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Do not use water initially. Cover spills with a dry absorbent (Vermiculite or Sand).

  • Decontamination: Once the solid is removed, wipe the area with a mild detergent solution. Avoid bleach (Hypochlorite) , as it can react with the amine/amidoxime groups to form chloramines (toxic gas).

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Amidoximes can be skin irritants.[5]

  • Eye: Flush with water for 15 minutes.[6][7] Seek medical attention.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyguanidines. Drug Metabolism Reviews, 34(3), 565–579. (Provides mechanistic insight into amidoxime stability and reduction). [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). (Guidance on waste coding D001/D003). [Link]

  • PubChem. (2023). Compound Summary: Benzamide Derivatives.[8] National Library of Medicine. (Used for structural verification and functional group analysis). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.